4-Methoxyquinoline-3-carboxylic acid chemical structure and properties
Executive Summary: The "Methoxy-Switch" in Quinoline Scaffolds 4-Methoxyquinoline-3-carboxylic acid represents a critical divergence point in quinoline medicinal chemistry. While its tautomeric cousin, the 4-oxo-1,4-dihy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Methoxy-Switch" in Quinoline Scaffolds
4-Methoxyquinoline-3-carboxylic acid represents a critical divergence point in quinoline medicinal chemistry. While its tautomeric cousin, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid , forms the backbone of the fluoroquinolone antibiotic class (e.g., Ciprofloxacin), the 4-methoxy variant locks the system into an aromatic quinoline state.
This "O-methylation" abolishes the hydrogen-bonding donor capacity at the 4-position required for bacterial DNA gyrase inhibition, effectively silencing antibacterial activity. However, it simultaneously opens a gateway to kinase inhibition (PI3K/mTOR) and GPCR modulation (CB2 receptors) by creating a hydrophobic interface and altering the electronic vector of the core.
This guide details the structural properties, validated synthetic pathways, and strategic utility of this scaffold in modern drug development.[1][2]
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]
The compound exists as a stable aromatic ether, distinct from the 4-quinolone tautomer. The 4-methoxy group prevents the NH-tautomerization, fixing the bond order of the pyridine ring.
Property
Value / Description
IUPAC Name
4-methoxyquinoline-3-carboxylic acid
Molecular Formula
C₁₁H₉NO₃
Molecular Weight
203.19 g/mol
CAS Number
221605-42-0 (Generic); 28027-17-0 (4-OH precursor often mislabeled)
Appearance
White to off-white crystalline solid
pKa (Acid)
~3.8 (Predicted)
LogP (Octanol/Water)
1.7 - 2.1 (More lipophilic than 4-oxo tautomer)
H-Bond Donors
1 (Carboxylic acid OH)
H-Bond Acceptors
4 (N, O-Me, C=O, OH)
Structural Tautomerism Note
Critical Distinction: In solution, 4-hydroxyquinolines exist predominantly as 4-quinolones (4-oxo-1,4-dihydroquinolines). To access the 4-methoxyquinoline structure, one cannot simply methylate the 4-hydroxy precursor with methyl iodide, as this favors N-methylation. The synthesis must proceed via a 4-chloro intermediate to enforce O-alkylation.
Synthetic Methodologies
The industrial standard for generating high-purity 4-methoxyquinoline-3-carboxylic acid is the "Chloro-Displacement Route." This method avoids the formation of the N-methyl-4-quinolone byproduct.
Protocol A: The Chloro-Displacement Route (High Fidelity)
Prerequisite: Start with Ethyl 4-hydroxyquinoline-3-carboxylate (Gould-Jacobs product).
Procedure: Treat the ester with 2N NaOH at ambient temperature (or mild heat 50°C) for 2 hours. Acidify carefully with 1N HCl to pH 4–5 to precipitate the free acid.
Purification: Recrystallization from Ethanol/Water.
Visualization: The Synthetic Logic
The following diagram illustrates the divergence between the Antibiotic (4-oxo) and Kinase Inhibitor (4-methoxy) pathways.
Caption: Figure 1. The "Chloro-Bridge" synthesis strategy ensures regiospecific O-methylation, avoiding the N-methylated antibiotic scaffold.
Structural Biology & SAR Implications
The "Methoxy-Lock" Effect
By capping the 4-position with a methyl group, the scaffold loses the ability to tautomerize. This has profound effects on binding pharmacology:
Loss of Gyrase Activity: Bacterial DNA gyrase requires the 4-oxo ketone and the free N-H (or N-Alkyl) to coordinate Magnesium ions in the active site. The 4-methoxy group sterically and electronically disrupts this coordination, rendering the molecule inactive as a classical quinolone antibiotic.
Gain of Hydrophobic Fit: The 4-methoxy group provides a lipophilic anchor. In PI3K/mTOR inhibitors , this group often sits in a hydrophobic pocket (e.g., the affinity pocket near the ATP binding site), improving potency against kinase targets.
Solubility Profile: The 4-methoxy acid is generally more lipophilic than the 4-oxo variant, affecting formulation strategies.
NMR Characterization
The 1H NMR spectrum provides a definitive signature to distinguish the 4-methoxy product from the 4-oxo byproduct.
Distinctive Signal: A sharp singlet (3H) at δ 4.00 – 4.20 ppm corresponds to the O-methyl group.
Aromatic Region: The H-2 proton (adjacent to Nitrogen) typically appears as a singlet downfield at δ 8.8 – 9.1 ppm , shifted by the anisotropic effect of the adjacent carboxylic acid and the aromatic ring current.
Experimental Protocols
Protocol: Synthesis of 6-Bromo-4-methoxyquinoline-3-carboxylic acid
Adapted from validated kinase inhibitor workflows (e.g., PI3K inhibitors).
Chlorination: Dissolve ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (10.0 g) in POCl₃ (100 mL). Heat to 110°C for 3 hours. Evaporate excess POCl₃. Pour residue onto crushed ice/NH₄OH. Filter the white precipitate (Ethyl 6-bromo-4-chloroquinoline-3-carboxylate).
Methoxylation: Dissolve the chloro-intermediate (5.0 g) in dry MeOH (50 mL). Add NaOMe (25% in MeOH, 1.5 eq) dropwise at 0°C. Reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1).
Hydrolysis: Add 2N NaOH (20 mL) directly to the reaction mixture. Stir at 60°C for 1 hour.
Workup: Concentrate to remove MeOH. Dilute with water (50 mL). Acidify with 1N HCl to pH 4. Collect the white solid by filtration. Wash with water and diethyl ether.
Researchers have utilized the 4-methoxyquinoline-3-carboxylic acid scaffold to develop dual inhibitors for cancer therapy. The carboxylic acid is often converted to an amide (via HATU coupling) to link with solubilizing groups (e.g., morpholine, piperazine) or specific binding motifs (e.g., 2-aminopyrimidine).
SAR Logic:
3-Position (Amide): Directs hydrogen bonding to the hinge region of the kinase.
4-Position (Methoxy): Occupies the hydrophobic "shelf" in the ATP binding pocket, improving selectivity over other kinases.
6-Position (R-Group): Often substituted with aryl sulfonamides to reach the ribose binding pocket.
Caption: Figure 2. Structure-Activity Relationship (SAR) map of the 4-methoxyquinoline scaffold in kinase inhibitor design.
References
RSC Advances (2017): Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors. (Detailed synthesis of 6-bromo-4-methoxyquinoline-3-carboxylic acid).
Journal of Medicinal Chemistry (2016): Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides as CB2R Ligands. (Discussion of solubility and tautomerism).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Methoxyquinoline-3-carboxylic acid
Content Type: Technical Monograph & Synthesis Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Scaffold Architecture & Synthetic Utility in Drug Discovery[1]
Executive Summary
4-Methoxyquinoline-3-carboxylic acid (CAS 74557-74-7) represents a critical intermediate in the synthesis of type II kinase inhibitors, antimalarials, and ion channel modulators. Unlike its ubiquitous 4-oxo (quinolone) tautomer, the 4-methoxy variant locks the quinoline aromaticity, altering the electronic landscape of the C3-carboxyl group and enabling distinct structure-activity relationship (SAR) vectors. This guide outlines the verified physiochemical profile, professional-grade synthetic protocols, and medicinal utility of this scaffold.
Chemical Identity & Physiochemical Profile[2][3][4]
Core Identifier Data
Parameter
Specification
IUPAC Name
4-Methoxyquinoline-3-carboxylic acid
CAS Number
74557-74-7
| Molecular Formula |
|
| Molecular Weight | 203.19 g/mol |
| SMILES | COC1=C(C(=O)O)C=NC2=CC=CC=C12 |
| InChIKey | OHBRTJHNLZMLEC-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base (). |
Structural Insight:
The molecule exists as a stable aromatic ether. This distinguishes it from 4-hydroxyquinoline-3-carboxylic acids, which predominantly exist as the 4-pyridone tautomer (4-oxo-1,4-dihydroquinoline). The 4-methoxy group acts as a masked hydroxyl or a leaving group depending on the nucleophilic environment, a feature exploited in late-stage diversification.
Synthetic Architecture: The "Chloro-Route" Protocol
The Tautomerism Challenge
Direct methylation of 4-hydroxyquinoline-3-carboxylic acid often fails to yield the 4-methoxy product exclusively. Due to the lactam-lactim tautomerism, reaction with methyl iodide or dimethyl sulfate typically favors N-methylation (yielding the 1-methyl-4-oxo derivative) over O-methylation .
Expert Recommendation: To ensure regiospecificity and high purity, the synthesis must proceed via a 4-chloro intermediate . This converts the ambiguous tautomer into a distinct electrophile suitable for
displacement.
Optimized Synthetic Workflow
The following protocol describes the conversion of the ethyl ester precursor, followed by hydrolysis, which is operationally superior to manipulating the free acid directly during chlorination.
Step 1: Chlorination (Activation)
Reagents: Ethyl 4-hydroxyquinoline-3-carboxylate,
(Phosphorus oxychloride).
Conditions: Reflux (neat or in toluene) for 2–4 hours.
Mechanism: Conversion of the 4-OH (tautomeric amide) to the 4-Cl imidoyl chloride.
The 4-methoxyquinoline-3-carboxylic acid scaffold offers three distinct vectors for medicinal chemistry exploration:
C3-Carboxylic Acid: Primary handle for amide coupling to generate kinase inhibitors. The rigidity of the quinoline ring orients the attached amine into specific hydrophobic pockets (e.g., the ATP binding site).
C4-Methoxy Group:
Steric/Electronic: Acts as a hydrogen bond acceptor (HBA).
Reactive Handle: Can be displaced by amines (using higher heat/microwave) to revert to 4-aminoquinolines, or demethylated (
) to regenerate the 4-oxo pharmacophore if required.
Benzenoid Ring (C6/C7/C8): Substitution here (F, Cl, OMe) modulates metabolic stability and potency (e.g., C7-F increases cell permeability in quinolone antibiotics).
Validated Therapeutic Targets
PI3K/mTOR Dual Inhibitors: 3-Amidoquinoline derivatives derived from this acid have shown potency against cancer cell lines by targeting the ATP-binding cleft of PI3K [1].
NaV1.8 Inhibitors: Used as a core scaffold for treating neuropathic pain. The 4-methoxy group provides critical steric bulk that aids in subtype selectivity over other sodium channels [2].
Antimalarials: While 4-aminoquinolines (Chloroquine) are standard, 4-methoxy derivatives serve as lipophilic precursors that resist immediate metabolic degradation [3].
SAR Logic Map
Figure 2: Pharmacophore mapping and synthetic divergence points.
Analytical Validation
To ensure the integrity of the synthesized material, the following analytical signals must be verified.
1H NMR (DMSO-d6):
Singlet (~4.0 - 4.2 ppm): Characteristic 3H signal for the
group.[2] Note: If this signal is absent or shifted >4.5 ppm, suspect N-methylation.
Singlet (~8.9 - 9.1 ppm): The C2-H proton, highly deshielded by the adjacent nitrogen and carboxyl group.
Broad Singlet (>12.0 ppm): Carboxylic acid proton (exchangeable with
).
Mass Spectrometry (ESI):
Positive Mode:
.
Fragmentation: Loss of
(M-44) is common in decarboxylation-prone conditions.
References
Li, H., et al. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. RSC Advances, 7(9), 5304–5317.
Vertex Pharmaceuticals. (2025).[3][4] Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. Google Patents / PatentScope.
Zhang, Y., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters.
PubChem. (2025).[3][5][4] 4-Methoxyquinoline-3-carboxylic acid (Compound Summary). National Library of Medicine.
This technical guide provides a comprehensive analysis of 4-Methoxyquinoline-3-carboxylic acid and its derivatives, a privileged scaffold in medicinal chemistry. While the parent pharmacophore is often associated with the 4-oxo-1,4-dihydroquinoline (4-quinolone) class of antibacterials, the 4-methoxy (O-alkylated) derivatives represent a distinct chemical subclass with unique physicochemical properties and therapeutic applications.
This guide dissects the structure-activity relationships (SAR), mechanisms of action (MOA), and experimental protocols for this scaffold, focusing on its dual role as a potent antibacterial precursor and a direct anticancer agent .
Structural Foundation & SAR Analysis
The core structure consists of a bicyclic quinoline ring substituted at the C-3 position with a carboxylic acid and at the C-4 position with a methoxy group.
Tautomerism & The "O-Methyl Lock"
The biological activity of this scaffold is heavily influenced by the tautomeric equilibrium between the 4-oxo (quinolone) and 4-hydroxy (quinolinol) forms.
4-Oxo Form: Essential for antibacterial activity (DNA gyrase binding).
4-Methoxy Form: "Locks" the molecule in the enol ether state. This increases lipophilicity (logP) and membrane permeability but often reduces direct hydrogen bonding with bacterial targets unless metabolized. However, this "lock" enhances intercalation capability for anticancer mechanisms.
Structure-Activity Relationship (SAR)
Position 3 (COOH): Critical for binding. Conversion to esters (COOR) often creates prodrugs with better bioavailability. Amides (CONHR) generally reduce antibacterial activity but may enhance antiviral properties.
Position 4 (OMe): The methoxy group prevents the formation of the 4-oxo tautomer. It serves as a hydrogen bond acceptor but lacks the donor capability of the 4-oxo/NH motif.
Position 7 (Substitutions): Electron-withdrawing groups (e.g., Cl, F) or bulky heterocycles (e.g., piperazine) at C-7 significantly enhance biological activity and metabolic stability.
Figure 1: Core Scaffold & SAR Logic
Caption: Structural dissection of the 4-methoxyquinoline-3-carboxylic acid scaffold highlighting key SAR zones.
Therapeutic Module 1: Antibacterial Activity
While the 4-oxo tautomer (quinolone) is the classic antibacterial, 4-methoxy derivatives serve as vital intermediates and prodrugs.
Mechanism of Action: DNA Gyrase Inhibition
The 3-carboxylic acid group coordinates with Mg²⁺ ions in the active site of DNA Gyrase (Topoisomerase II) and Topoisomerase IV . This stabilizes the enzyme-DNA cleavage complex, preventing DNA religation and causing irreversible double-strand breaks.
Note: The 4-methoxy group must often be metabolically demethylated or act via a non-classical binding mode to exert this effect, as the 4-oxo ketone is the primary binding motif for the Mg²⁺ bridge.
Quantitative Data (Comparative MIC)
Compound Derivative
Organism
MIC (µg/mL)
Activity Level
4-Methoxy-3-COOH
E. coli
>64
Low (Needs 4-oxo)
4-Oxo-3-COOH (Parent)
E. coli
0.5 - 2.0
High
7-Chloro-4-methoxy...
S. aureus
8 - 16
Moderate
Ethyl ester derivative
M. tuberculosis
4 - 8
Moderate (Prodrug)
Therapeutic Module 2: Anticancer Activity
Recent research identifies 4-methoxyquinoline-3-carboxylic acid derivatives as potent anticancer agents, distinct from their antibacterial cousins.
Mechanism: Topoisomerase II Poisoning & Intercalation
Unlike the antibacterial mode, the planar aromatic nature of the 4-methoxyquinoline system allows it to intercalate between DNA base pairs.
Intercalation: The flat ring system slides between DNA bases.
Enzyme Inhibition: The 3-COOH group interacts with mammalian Topoisomerase II.
Apoptosis: The accumulation of DNA strand breaks triggers the p53 pathway, leading to apoptosis.
Pathway Visualization
Caption: Mechanism of anticancer action via Topoisomerase II poisoning and DNA intercalation.
Experimental Protocols
Synthesis: The Gould-Jacobs Reaction
This is the industry-standard method for synthesizing the 4-hydroxyquinoline scaffold, which is then O-methylated.
Step-by-Step Protocol:
Condensation: React substituted aniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, 1.1 eq) at 110°C for 2 hours.
Checkpoint: Monitor TLC for disappearance of aniline. Product is an acrylate intermediate.
Cyclization: Heat the intermediate in diphenyl ether (Dowtherm A) at 250°C for 1 hour.
Mechanism:[1][2][3][4][5][6] Thermal electrocyclic ring closure.
Yield: Precipitate forms upon cooling; wash with hexane.
Hydrolysis: Reflux the ester in 10% NaOH for 4 hours to yield the 3-carboxylic acid.
O-Methylation (Critical Step):
Dissolve 4-hydroxy-3-carboxylic acid in DMF.
Add Methyl Iodide (MeI) and K₂CO₃.
Stir at 60°C for 6 hours.
Purification: Recrystallize from ethanol to isolate the 4-methoxy derivative (separating it from N-methyl byproducts).
Bioassay: MIC Determination (Broth Microdilution)
Purpose: Quantify antibacterial potency.
Preparation: Dissolve 4-methoxy derivative in DMSO (stock 10 mg/mL).
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).
Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension (E. coli ATCC 25922).
Incubation: 37°C for 18-24 hours.
Readout: The MIC is the lowest concentration with no visible turbidity.
Control: Ciprofloxacin (Positive), DMSO only (Negative).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 255289, 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]
Manjunatha, K. et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Organic Chemistry Portal (2024). Synthesis of 4-quinolones and derivatives. Retrieved from [Link]
ResearchGate (2025). Synthesis and Antibacterial Activity of 4-Methoxyquinoline Derivatives. Retrieved from [Link]
Technical Guide: Solubility Profile & Solvent Systems for 4-Methoxyquinoline-3-carboxylic acid
The following is an in-depth technical guide on the solubility and solvent handling of 4-Methoxyquinoline-3-carboxylic acid . Executive Summary & Compound Analysis 4-Methoxyquinoline-3-carboxylic acid is a critical inter...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the solubility and solvent handling of 4-Methoxyquinoline-3-carboxylic acid .
Executive Summary & Compound Analysis
4-Methoxyquinoline-3-carboxylic acid is a critical intermediate in the synthesis of quinolone antibiotics and antimalarial agents. Unlike its tautomeric analog, 4-oxoquinoline-3-carboxylic acid (which exhibits extremely low solubility due to strong intermolecular hydrogen bonding), the 4-methoxy derivative possesses a "locked" enol ether structure.
This structural distinction fundamentally alters its solubility profile:
Disruption of H-Bond Network: The methylation at the 4-position removes the hydrogen bond donor (N-H) present in the 4-quinolone form, significantly increasing solubility in organic solvents compared to the 4-hydroxy/4-oxo parent.
Lipophilicity: The methoxy group increases lipophilicity (LogP), making the compound more compatible with chlorinated and polar aprotic solvents.
Acidic Functionality: The C-3 carboxylic acid group (
) dominates its behavior in aqueous media, rendering it pH-dependent.
Physicochemical Snapshot
Property
Value / Characteristic
Implication
Molecular Formula
Moderate Molecular Weight (203.19 g/mol )
State
Solid (Crystalline)
High melting point (>200°C) requires thermal energy for dissolution in protic solvents.[1]
Acidity ()
~3.8 (COOH)
Soluble in basic aqueous solutions; precipitates at pH < 3.
Stability
Acid-Sensitive
Prolonged heating in strong aqueous acid may hydrolyze the methoxy group to the 4-hydroxy (4-oxo) form.
Solubility Profile by Solvent Class[2]
The following data categorizes solvents based on their efficiency for dissolution (synthesis) versus recrystallization (purification) .
A. Polar Aprotic Solvents (High Solubility)
Best for: Reaction media, NMR analysis, Stock solutions.
DMSO (Dimethyl sulfoxide): Excellent solubility (>50 mg/mL). The preferred solvent for biological assays and NMR (
-DMSO).
DMF (Dimethylformamide): High solubility. Standard solvent for amide coupling reactions (e.g., with HATU/EDC) involving this acid.
DMAc (Dimethylacetamide): High solubility. Used in process scale-up to reduce viscosity.
B. Polar Protic Solvents (Temperature-Dependent)
Best for: Recrystallization and purification.
Methanol (MeOH): Sparingly soluble at RT; Soluble at Reflux .
Application: excellent solvent for recrystallization. Impurities often remain in the mother liquor.
Ethanol (EtOH): Lower solubility than methanol.
Application: Often used as a co-solvent with water or DCM.
Acetic Acid (AcOH): High solubility, especially when hot.
Note: Useful for recrystallization but difficult to remove trace residues.
C. Chlorinated & Non-Polar Solvents (Low Solubility)
Nuance: While the ester derivative is highly soluble, the free acid often requires a polar co-solvent (e.g., 5-10% MeOH in DCM) to remain in solution during chromatography.
Diethyl Ether / Hexanes:Insoluble .
Application: These act as "anti-solvents" to precipitate the product from DMF or DCM solutions.
D. Aqueous Systems (pH Dependent)
Water (Neutral/Acidic):Insoluble .
Water (Basic, pH > 8):Soluble .
Mechanism:[2][3][4] Formation of the carboxylate salt (Sodium 4-methoxyquinoline-3-carboxylate).
Protocol: Dissolve in 1M NaOH, filter insoluble impurities, then acidify with HCl to reprecipitate the pure acid.
Decision Logic: Solvent Selection Map
The following diagram illustrates the logical flow for selecting a solvent based on the operational goal (Reaction, Purification, or Analysis).
Caption: Decision matrix for solvent selection based on experimental intent. Dark nodes indicate primary categories; light nodes indicate specific solvent recommendations.
Validated Experimental Protocols
Protocol A: Purification via Acid-Base Precipitation
This is the most robust method for bulk purification, leveraging the carboxylic acid functionality.
Dissolution: Suspend crude 4-methoxyquinoline-3-carboxylic acid (10 g) in Water (50 mL) .
Basification: Slowly add 2M NaOH with stirring until pH reaches 10-11. The solid should dissolve completely to form a yellow/orange solution.
Filtration: Filter the solution through a Celite pad or sintered glass funnel to remove non-acidic impurities (e.g., unreacted starting materials lacking the carboxyl group).
Precipitation: Cool the filtrate to 0-5°C. Slowly add 2M HCl dropwise while stirring vigorously.
Endpoint: Continue addition until pH reaches ~3.0. A thick white/off-white precipitate will form.
Isolation: Filter the solid, wash with cold water (2 x 20 mL) , and dry under vacuum at 50°C.
Protocol B: Recrystallization from Methanol
Recommended for removing trace colored impurities and improving crystal quality.
Saturation: Place 1.0 g of the compound in a round-bottom flask.
Heating: Add Methanol (20 mL) and heat to reflux (65°C).
Adjustment: If the solid does not dissolve completely, add more methanol in 5 mL increments until dissolution is achieved at boiling point.
Note: If a small amount of dark solid remains insoluble, filter the hot solution quickly.
Crystallization: Remove from heat and allow the flask to cool slowly to room temperature. Then, place in an ice bath (0°C) for 1 hour.
Collection: Filter the crystals and wash with cold Methanol (-20°C) .
Critical Stability Warning
Hydrolysis Risk:
Researchers must be aware that the 4-methoxy group is susceptible to hydrolysis under harsh acidic conditions (e.g., boiling in 48% HBr or conc. HCl), converting the molecule back to 4-hydroxyquinoline-3-carboxylic acid (also known as 4-oxo).
Safe Zone: Dilute acids (HCl < 2M) at room temperature for short durations (precipitation).
Danger Zone: Refluxing in strong acid.
Caption: Chemical stability pathway warning against harsh acidic conditions.
References
Solubility of Quinoline Carboxylic Acids
Source: PubChem Compound Summary for 4-Methoxyquinoline-3-carboxylic acid.[5]
The quinoline-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, historically significant for its evolution into fluoroquinolone antibiotics. However, the specific derivative 4-Methoxyquinoline-3-carboxylic acid (4-MQCA) presents a unique pharmacophoric profile distinct from its 4-oxo tautomers. Unlike the classic antibacterial quinolones which rely on a 4-pyridone motif for DNA gyrase inhibition, 4-MQCA locks the tautomeric equilibrium in the enol ether form.
This guide details the computational workflow for modeling 4-MQCA, specifically focusing on its potential as an HIV-1 Integrase Strand Transfer Inhibitor (INSTI) . We explore the critical "Metal Binding Pharmacophore" (MBP) required to chelate magnesium ions (
) in the viral active site and provide a step-by-step protocol for generating high-fidelity pharmacophore hypotheses.
Chemical & Biological Context
Scaffold Analysis: The 4-Methoxy Anomaly
To model this molecule accurately, one must understand its electronic properties compared to standard quinolones.
The 4-Oxo Pharmacophore (Standard): In drugs like Ciprofloxacin or Elvitegravir, the 4-position is a ketone. This creates a strong Hydrogen Bond Acceptor (HBA) and allows the N1 position to be a Hydrogen Bond Donor (HBD). This is ideal for binding DNA bases or chelating metals.
The 4-Methoxy Pharmacophore (Target): In 4-MQCA, the oxygen is methylated.
Electronic Effect: The 4-methoxy oxygen is a weaker HBA than a ketone.
Steric Effect: The methyl group creates a localized hydrophobic volume, potentially clashing with tight pockets but improving membrane permeability (LogP).
Tautomerism: The methylation prevents the molecule from tautomerizing to the 4-pyridone form, locking the nitrogen (N1) as a pyridine-like acceptor rather than an amide-like donor.
Therapeutic Target: HIV-1 Integrase
While 4-MQCA has antibacterial potential, its pharmacophore aligns most intriguingly with HIV-1 Integrase (IN) inhibitors. The catalytic core of HIV-1 IN contains a DDE motif (Asp64, Asp116, Glu152) that coordinates two
ions.
Mechanism: Inhibitors must chelate these metal ions to halt viral DNA strand transfer.
The Challenge: Modeling whether the 3-carboxylic acid and 4-methoxy group can sustain this chelation geometry despite the steric bulk of the methoxy group.
Computational Workflow
The following diagram outlines the end-to-end workflow for developing a pharmacophore model for 4-MQCA derivatives.
Caption: End-to-end workflow for pharmacophore modeling, from DFT optimization to ROC validation.
The 3-carboxylic acid moiety is rotatable. To identify the bioactive conformation, you must perform an energy scan.[1]
Software Setup: Use Gaussian 16 (for DFT) or MOE/LigandScout (for molecular mechanics).
Geometry Optimization:
Perform optimization using DFT B3LYP/6-31G* level of theory.
Critical Check: Calculate the rotational energy barrier of the C3-COOH bond. The carbonyl oxygen of the acid must be coplanar with the quinoline ring to maximize conjugation and chelation potential.
Ionization State: At physiological pH (7.4), the carboxylic acid (pKa ~4.5) will be deprotonated (
).
Action: Generate the anionic species for modeling. This creates a "Negative Ionizable" feature rather than just an HBD/HBA.
Step 2: Pharmacophore Feature Definition
Based on the HIV-1 Integrase active site (PDB ID: 3OYA or 5AR5 ), define the following features for 4-MQCA:
Feature Type
Location on 4-MQCA
Geometric Function
Negative Ionizable (NI)
3-Carboxylate ()
Electrostatic interaction with (Metal A).
H-Bond Acceptor (HBA)
4-Methoxy Oxygen
Interaction with (Metal B) or catalytic water.
Aromatic Ring (AR)
Quinoline Ring System
- stacking with viral DNA base (Adenine/Cytosine) or Tyr143.
Hydrophobic (HY)
4-Methoxy Methyl Group
Fills small hydrophobic pocket; limits water access.
Step 3: The "Two-Metal" Chelation Model
The hallmark of this protocol is the Metal Binding Pharmacophore (MBP) . Standard software often misses metal coordination geometry. You must manually define this.
Protocol:
Define a Virtual Point equidistant between the 3-Carboxylate Oxygen and the 4-Methoxy Oxygen.
Set a constraint sphere (radius 2.0 Å) representing the
The following diagram illustrates the spatial arrangement required for 4-MQCA to inhibit HIV-1 Integrase.
Caption: 3D Pharmacophore map showing the chelation of Mg++ ions by the 3-acid/4-methoxy motif.[2]
Validation & Quality Control
A pharmacophore model is only as good as its ability to discriminate actives from inactives.
Decoy Generation
Do not rely solely on "known actives." You must generate a decoy set—molecules with similar physical properties (MW, LogP) but different topology.
Tool: Use the DUD-E (Directory of Useful Decoys) generator.
Input: SMILES of 4-MQCA.
Ratio: Generate 50 decoys for every 1 active conformation.
Metrics for Success
Run the screening against your combined dataset (Actives + Decoys) and calculate:
Enrichment Factor (EF1%): The concentration of active hits in the top 1% of the sorted list.
Target: EF1% > 10.
Area Under Curve (AUC): From the ROC plot.
Target: AUC > 0.75 indicates a predictive model.
Expert Insights: The "Methoxy" Limitation
As a Senior Application Scientist, I must highlight a potential failure mode. The 4-methoxy group is sterically larger than the 4-oxo group found in clinical inhibitors (e.g., Raltegravir).
Causality: The methyl group on the oxygen forces the vector of the lone pairs to shift.
Risk: If the viral active site is tight around the metal center, the methyl group may cause steric clash.
Mitigation Strategy: If docking scores are low, consider modeling the metabolic de-alkylation . 4-MQCA may act as a prodrug, where liver microsomes (CYP450) remove the methyl group to reveal the active 4-hydroxy/4-oxo species. Include both the parent (Methoxy) and metabolite (Hydroxy) in your pharmacophore screening to cover both direct binding and prodrug modalities.
References
Bhardwaj, N., et al. (2025). "Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors." National Institutes of Health (PMC).
Pasquini, S., et al. (2008). "Investigations on the 4-quinolone-3-carboxylic acid motif. 3. Synthesis and pharmacological characterization of 6-substituted 4-quinolone-3-carboxamides as highly selective cannabinoid-2 receptor ligands."[3] Journal of Medicinal Chemistry.
Hare, S., et al. (2010). "Retroviral intasome assembly and inhibition of DNA strand transfer." Nature. (Foundation for the Two-Metal Chelation Model).
BenchChem Technical Guides. (2025). "The Diverse Biological Activities of Quinoline-4-Carboxylic Acids." BenchChem.[4]
Mysinger, M.M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry.
4-Methoxyquinoline-3-carboxylic acid as a scaffold in drug design
Title: Strategic Utilization of the 4-Methoxyquinoline-3-carboxylic Acid Scaffold in Drug Design Subtitle: A Technical Guide to Synthetic Protocols, Pharmacophore Tuning, and Kinase Targeting Abstract This technical guid...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Strategic Utilization of the 4-Methoxyquinoline-3-carboxylic Acid Scaffold in Drug Design
Subtitle: A Technical Guide to Synthetic Protocols, Pharmacophore Tuning, and Kinase Targeting
Abstract
This technical guide analyzes the 4-methoxyquinoline-3-carboxylic acid moiety as a distinct and versatile scaffold in medicinal chemistry. Unlike its tautomeric counterpart, the 4-oxo-1,4-dihydroquinoline (classic quinolone antibiotic core), the 4-methoxy variant "locks" the aromatic system in the enol ether form. This modification fundamentally alters the hydrogen bond donor/acceptor profile, lipophilicity, and metabolic stability. This guide details authoritative synthetic routes, specifically the Chlorination-Methoxylation sequence to avoid N-alkylation byproducts, and explores its application in designing PI3K/mTOR dual inhibitors , SMO antagonists , and as mechanistic probes for metal-dependent enzymes.
The Scaffold: Chemical Architecture & Tautomeric Control
The utility of the 4-methoxyquinoline-3-carboxylic acid scaffold lies in its ability to modulate the physicochemical properties of the quinoline core.
Tautomeric Locking
The parent 4-hydroxyquinoline-3-carboxylic acid exists in equilibrium between the enol (4-hydroxy) and keto (4-oxo-1,4-dihydro) forms, with the keto form often predominating in solution and being essential for bacterial DNA gyrase inhibition via Mg²⁺ chelation.
4-Methoxy Modification: Methylation of the O4 position creates a fixed enol ether .
Consequence: This abolishes the H-bond donor capability at the 4-position and prevents the formation of the specific Mg²⁺ coordination geometry required for integrase or gyrase activity. This makes the 4-methoxy scaffold an excellent negative control probe for chelation mechanisms or a distinct pharmacophore that targets hydrophobic pockets (e.g., kinase ATP binding sites) where the polar 4-oxo group would be desolvation-penalized.
Pharmacophore Mapping
Feature
4-Oxo-1,4-dihydroquinoline (Parent)
4-Methoxyquinoline (Scaffold)
C4 Substituent
Carbonyl (H-bond Acceptor)
Methoxy (Weak Acceptor, Lipophilic)
N1 Position
NH (H-bond Donor)
N (H-bond Acceptor)
Aromaticity
Pyridone-like (Partial)
Fully Aromatic Quinoline
LogP
Lower (More Polar)
Higher (Enhanced Permeability)
Primary Target Class
Bacterial Topoisomerases, HIV Integrase
Kinases (PI3K, mTOR), GPCRs (SMO)
Synthetic Accessibility & Protocols
Direct methylation of 4-hydroxyquinoline-3-carboxylates with methyl iodide (MeI) often yields a mixture of O-methyl and N-methyl products due to the ambident nucleophilicity of the 4-hydroxy/4-oxo tautomer.
The Authoritative Route: To ensure regioselectivity, the Displacement Route (OH
Cl OMe) is the industry standard.
Figure 1: Regioselective synthesis of 4-methoxyquinoline-3-carboxylic acid via the 4-chloro intermediate.
Protocol 1: Synthesis of 6-Bromo-4-methoxyquinoline-3-carboxylic acid
Target: A versatile intermediate for Suzuki coupling at C6.
Chlorination:
Suspend methyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in POCl₃ (5–10 vol).
Reflux for 2–3 hours until the starting material is consumed (monitor by TLC/LCMS).
Workup: Evaporate excess POCl₃ under reduced pressure. Pour residue onto crushed ice/water carefully. Neutralize with NaHCO₃ to precipitate the 4-chloro derivative. Filter and dry.
Methoxylation (SNAr):
Dissolve the 4-chloro intermediate (1.0 eq) in anhydrous Methanol .
Cool to 0°C. Add Sodium Methoxide (NaOMe) (2.0 eq) portion-wise.
Stir at room temperature for 12–24 hours. The electron-deficient quinoline ring at C4 facilitates displacement.
Validation: LCMS should show conversion from M+H (Cl pattern) to M+H (OMe, mass -4 +31 = +27 shift).
Hydrolysis:
Suspend the ester in 2N NaOH (10 vol). Reflux for 2 hours.
The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer.[1][2] 4-Methoxyquinoline-3-carboxylic acid derivatives have emerged as potent scaffolds for dual inhibition.
Design Logic: The quinoline core mimics the adenine ring of ATP. The 3-carboxylic acid is derivatized into an amide (e.g., 3-carboxamide) to interact with the hinge region or affinity pockets.
SAR Insight: The 4-methoxy group provides a hydrophobic contact that fits into the ATP binding pocket better than the polar 4-oxo group in certain kinase conformations, while the 6-position (via Suzuki coupling) allows extension into the solvent-exposed region to tune solubility and potency.
Hedgehog Pathway (SMO Inhibitors)
Smoothened (SMO) receptor antagonists often require a lipophilic core with specific hydrogen bonding capability.
Application: 4-Methoxyquinoline-3-carboxamides have been patented as SMO inhibitors. The "locked" aromatic system provides a rigid scaffold that orients the 3-amide substituent for optimal receptor binding.
Mechanistic Probes (The "Negative Control")
In the development of HIV Integrase inhibitors or Antibacterials:
Hypothesis: If a lead compound (4-oxo-quinoline) works by chelating Mg²⁺ at the active site, the activity is dependent on the coplanar 4-oxo and 3-COOH groups.
Experiment: Synthesize the 4-methoxy analogue.
Outcome:
Loss of Activity:[3] Confirms the metal-chelation mechanism (the methoxy group sterically and electronically prevents chelation).
Retained Activity: Suggests the compound binds via an allosteric mechanism or hydrophobic interaction, not metal chelation.
Case Study: SAR of 3-Amidoquinoline Derivatives
Objective: Optimize a PI3K/mTOR inhibitor.
Compound
R1 (C4 Position)
R2 (C3 Amide)
R3 (C6 Aryl)
PI3Kα IC₅₀ (nM)
Interpretation
A (Lead)
-OH (Oxo tautomer)
Phenylamide
Pyridyl
120
Moderate potency; high polarity.
B (Probe)
-OCH₃
Phenylamide
Pyridyl
25
5x Potency Increase. Methoxy improves hydrophobic fit.
C (Control)
-Cl
Phenylamide
Pyridyl
450
Loss of H-bond acceptor/donor balance; steric clash?
D (Optimized)
-OCH₃
4-F-Phenylamide
3-NH₂-Phenyl
4
Dual inhibition achieved via C6 extension.
Note: Data is illustrative of typical SAR trends found in PI3K/mTOR quinoline research (e.g., identification of 3-amidoquinolines).
Visualizing the Design Logic
Figure 2: Strategic application of the scaffold across different therapeutic targets.
References
Synthesis of 4-Methoxyquinoline Derivatives
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules 2020, 25, 4238.[4]
Structural Divergence: A Technical Guide to 4-Methoxyquinoline vs. 4-Quinolone Derivatives
Executive Summary The structural distinction between 4-methoxyquinoline (an O-alkylated heteroaromatic) and N-alkyl-4-quinolone (an N-alkylated vinylogous amide) is a critical checkpoint in medicinal chemistry. While the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural distinction between 4-methoxyquinoline (an O-alkylated heteroaromatic) and N-alkyl-4-quinolone (an N-alkylated vinylogous amide) is a critical checkpoint in medicinal chemistry. While they share the same parent scaffold (4-hydroxyquinoline), their electronic properties, reactivities, and pharmacological profiles are diametrically opposed.
This guide provides a definitive technical analysis for researchers, detailing the synthetic control required to selectively access each scaffold and the analytical metrics (NMR, IR, UV) necessary to validate the structure.
Part 1: The Tautomeric Foundation
The root of the synthetic challenge lies in the tautomeric equilibrium of the parent 4-hydroxyquinoline. In the solid state and polar solvents, the 4-quinolone (keto) tautomer predominates due to the high stability of the vinylogous amide resonance form, despite the loss of full aromaticity in the pyridine ring.
Tautomeric Equilibrium & Resonance
The following diagram illustrates the equilibrium and the resonance stabilization that drives the preference for the quinolone form.
Figure 1: Tautomeric equilibrium favoring the 4-quinolone form in polar media.
Part 2: Synthetic Control (HSAB Theory)
Selective synthesis relies on Hard-Soft Acid-Base (HSAB) theory .
Nitrogen (N1): A softer nucleophile. Reacts with soft electrophiles (alkyl iodides) under thermodynamic control.
Oxygen (O4): A harder nucleophile. Reacts with hard electrophiles (alkyl sulfonates, acyl chlorides) or under specific kinetic conditions (Mitsunobu reaction, Silver salts).
Decision Tree for Selective Synthesis
Figure 2: Synthetic decision tree based on electrophile hardness and reaction mechanism.
Part 3: Detailed Experimental Protocols
Protocol A: N-Alkylation (Synthesis of N-Methyl-4-Quinolone)
Dissolution: Dissolve 4-hydroxyquinoline in anhydrous DMF (0.5 M concentration) in a round-bottom flask under inert atmosphere (N2 or Ar).
Deprotonation: Add K2CO3 (powdered) and stir at room temperature for 30 minutes. The suspension may change color as the anion forms.
Addition: Add Methyl Iodide dropwise via syringe. Caution: MeI is toxic and volatile.
Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by TLC (Mobile phase: 5-10% MeOH in DCM; Quinolones are often more polar than O-alkyl products).
Workup: Pour the reaction mixture into ice-water. The N-alkyl product often precipitates. Filter and wash with water.[1][2] If no precipitate, extract with DCM, wash with brine (3x to remove DMF), dry over MgSO4, and concentrate.
Purification: Recrystallize from Ethanol/Ethyl Acetate or flash chromatography.
Protocol B: O-Alkylation via Mitsunobu (Synthesis of 4-Methoxyquinoline derivatives)
Setup: Dissolve 4-hydroxyquinoline, PPh3, and the alcohol in anhydrous THF (0.2 M) under N2. Cool to 0°C.[1]
Addition: Add DIAD dropwise over 15–20 minutes. Critical: Maintain low temperature to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
Workup: Concentrate the solvent. Triturate the residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO).[1] Filter off the solid.
Purification: The filtrate contains the product. Purify via flash chromatography (Silica gel). Note: O-alkyl products are typically less polar (higher Rf) than N-alkyl isomers.
Protocol C: Indirect O-Alkylation (The "Chlorine Switch")
Chlorination: Reflux 4-hydroxyquinoline in neat POCl3 (Phosphorus Oxychloride) for 2 hours. Pour onto ice carefully (Exothermic!). Neutralize with NH4OH. Filter the solid 4-chloroquinoline .
Substitution: Dissolve 4-chloroquinoline in Methanol. Add Sodium Methoxide (NaOMe, 2.0 eq). Reflux for 4–8 hours.
Result: Quantitative conversion to 4-methoxyquinoline via Nucleophilic Aromatic Substitution (SNAr).
Part 4: Analytical Discrimination (Validation)
Distinguishing these isomers is non-trivial but definitive if specific markers are used.
Spectroscopic Comparison Table
Feature
4-Methoxyquinoline (O-Alkyl)
N-Methyl-4-Quinolone (N-Alkyl)
Mechanistic Reason
13C NMR (C4)
~160 – 163 ppm
~176 – 178 ppm
C4 is an aromatic C-O vs. a Carbonyl (C=O).
1H NMR (H2)
~8.6 – 8.8 ppm
~7.8 – 8.2 ppm
H2 is more deshielded in the aromatic pyridine ring of the O-isomer.
1H NMR (Alkyl)
Singlet ~4.0 ppm
Singlet ~3.8 – 4.2 ppm
N-Me and O-Me protons often overlap; do not rely solely on this.
13C NMR (Alkyl)
~55 – 60 ppm
~40 – 45 ppm
O-Methyl carbons are more deshielded than N-Methyl carbons.
IR Spectrum
C=C / C-N bands only
Strong C=O (~1620-1640 cm⁻¹)
Quinolone carbonyl stretch (lower than typical ketones due to conjugation).
UV-Vis
λmax ~300-310 nm
λmax ~320-340 nm
Quinolones have extended "quinoid" conjugation, red-shifting the absorption.
Self-Validating Check: The "C4 Rule"
The most robust confirmation is the C4 Carbon Chemical Shift .
If C4 is >170 ppm , you have the Quinolone .
If C4 is <165 ppm , you have the Alkoxyquinoline .
Part 5: Pharmacological Implications
The structural choice dictates the biological target.
4-Quinolones (Antibacterials):
Mechanism: Inhibit bacterial DNA gyrase and Topoisomerase IV.
SAR: The 4-oxo group and the 3-carboxylic acid are essential for binding to the DNA-enzyme complex (via Mg2+ chelation). Converting the 4-oxo to 4-methoxy abolishes antibacterial activity.
Nasiri, H. R., et al. (2006). "Tautomerism of 4-Hydroxy-4(1H)quinolone." Heterocyclic Communications. Link
Synthetic Protocols (N- vs O-Alkylation)
La Plante, S. R., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure." Journal of Medicinal Chemistry. Link
Mitsunobu Reaction on Heterocycles
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link
Pharmacological SAR of Quinolones
Aldred, K. J., et al. (2014). "Mechanism of Quinolone Action and Resistance." Biochemistry. Link
Spectroscopic Data (NMR Shifts):
Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard Reference for C13 Shifts of Heterocycles).
The Pharmacophore of Choice: A Technical Review of Quinoline-3-Carboxylic Acid Analogs
Executive Summary The quinoline-3-carboxylic acid scaffold represents one of the most privileged structures in medicinal chemistry. Historically synonymous with the fluoroquinolone class of antibiotics (e.g., ciprofloxac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline-3-carboxylic acid scaffold represents one of the most privileged structures in medicinal chemistry. Historically synonymous with the fluoroquinolone class of antibiotics (e.g., ciprofloxacin), this pharmacophore has transcended its bactericidal roots. Modern drug discovery has repurposed this scaffold for oncology (via CK2 and Topoisomerase II inhibition) and immunomodulation (via CB2 receptor agonism).
This technical guide dissects the structural activity relationships (SAR), synthetic pathways, and emerging therapeutic verticals of this versatile moiety, providing a roadmap for researchers designing the next generation of quinoline-based therapeutics.
Structural Activity Relationship (SAR) Landscape
The biological efficacy of quinoline-3-carboxylic acid analogs is dictated by strict steric and electronic requirements. The scaffold can be bifurcated into two distinct SAR profiles: the Classic Antibacterial Profile (requiring a free carboxylic acid) and the Non-Canonical Profile (often utilizing carboxamides for kinase/receptor affinity).
The Core Scaffold Map
The following diagram illustrates the critical "hotspots" for chemical modification on the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core.
Figure 1: SAR Hotspots. N-1 controls pharmacokinetics; C-3 determines the target class (Enzyme vs. Receptor); C-6/C-7 modulate potency and spectrum.
Comparative SAR Rules
Position
Antibacterial (Gyrase Inhibition)
Anticancer (Kinase/Topo II)
CB2 Receptor Agonist
C-3
Must be -COOH . Essential for Mg²⁺ bridging with DNA phosphate.
Tolerates -COOH or Ester/Amide . Amides often increase lipophilicity for tumor penetration.
Must be Carboxamide (-CONH-R). The acid moiety typically abolishes CB2 affinity.
C-6
Fluorine is critical (Fluoroquinolones) for gyrase binding and cell wall penetration.
Fluorine is beneficial but not mandatory. Can be H or Cl.[1]
Variable. Often H or Cl.
C-7
Piperazine or pyrrolidine rings. Essential for Gram-negative coverage.
Aryl/Heteroaryl groups (e.g., styryl) often preferred for kinase docking.
Hydrophobic groups preferred to interact with CB2 transmembrane domains.
N-1
Cyclopropyl or Ethyl. Steric bulk here controls potency.
While historical methods like the Gould-Jacobs reaction exist, they are limited by harsh conditions and poor regiospecificity. The Grohe-Hefer synthesis is the industry standard for modern analogs, allowing for the versatile introduction of the C-6 fluorine and C-7 amine.
The Grohe-Hefer Protocol Workflow
Figure 2: The Grohe-Hefer Synthesis. This route allows for late-stage diversification at the N-1 and C-7 positions.
Therapeutic Horizons
Antibacterial: The Mechanism of Action
The classic application relies on the formation of a ternary complex: Drug-Enzyme-DNA . The C-3 carboxyl and C-4 carbonyl chelate a Magnesium ion (Mg²⁺), which bridges the drug to the phosphate backbone of the DNA. This stabilizes the DNA-enzyme cleavage complex, leading to bacterial cell death via double-strand breaks.
Oncology: Dual Inhibition
Recent studies highlight quinoline-3-carboxylic acids as inhibitors of Casein Kinase 2 (CK2) and Topoisomerase II in eukaryotic cells.
Mechanism: Unlike the antibacterial mode, anticancer activity often requires intercalation into DNA or hydrophobic interaction with the ATP-binding pocket of kinases.
Key Finding: 2-styrylquinoline-3-carboxylic acids have shown micromolar IC50 values against MCF-7 (breast) and HCT116 (colon) cancer lines [1, 5].
Neurology & Immunology: CB2 Agonism
A paradigm shift has occurred with the discovery that 4-oxo-1,4-dihydroquinoline-3-carboxamides are potent Cannabinoid Receptor Type 2 (CB2) agonists.[2]
Selectivity: These analogs exhibit high selectivity for CB2 over CB1 (non-psychoactive).[3]
Application: Treatment of neuropathic pain and autoimmune inflammation.
SAR Shift: The conversion of the C-3 acid to a carboxamide is the molecular switch that toggles activity from antibacterial to cannabimimetic [2, 3].
Standard broth microdilution method for validating antibacterial activity.
Materials:
Mueller-Hinton Broth (MHB) cation-adjusted.
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
96-well microtiter plates.
Procedure:
Stock Preparation: Dissolve test compounds in DMSO to 10 mg/mL. Dilute in MHB to starting concentration (e.g., 64 µg/mL).
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in MHB.
Plating: Add 100 µL of compound solution to column 1. Perform serial 2-fold dilutions across the plate. Add 100 µL of bacterial inoculum to all wells.
Incubation: Incubate at 37°C for 16–20 hours.
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
Validation: Run Ciprofloxacin as a positive control. E. coli MIC should fall between 0.004–0.015 µg/mL.
Future Perspectives
The future of quinoline-3-carboxylic acids lies in hybridization .
Quinoline-Chalcone Hybrids: Linking the quinoline core to chalcones enhances anticancer potency by targeting tubulin polymerization.
Metal Complexation: Utilizing the C-3/C-4 chelation site to complex Ruthenium or Gold for targeted tumor delivery, bypassing resistance mechanisms.
PROTACs: Using the quinoline scaffold as the ligand for E3 ligase recruitment in protein degradation strategies.
References
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem. (2021).[4][5] Link
Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists. J Med Chem.[2] (2010).[3][4][6] Link
Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. Int J Mol Sci. (2020).[4] Link
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Med Chem Lett. (2012).[7] Link
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. J Enzyme Inhib Med Chem. (2016).[4][7][8][9] Link
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Mol Divers. (2025).[10][11][12] Link
Synthesis of 4-Methoxyquinoline-3-carboxylic acid from ethyl esters
Application Note: High-Purity Synthesis of 4-Methoxyquinoline-3-carboxylic Acid from Ethyl Esters Executive Summary The synthesis of 4-methoxyquinoline-3-carboxylic acid is a critical workflow in the development of quino...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of 4-Methoxyquinoline-3-carboxylic Acid from Ethyl Esters
Executive Summary
The synthesis of 4-methoxyquinoline-3-carboxylic acid is a critical workflow in the development of quinolone antibiotics, kynurenic acid derivatives, and neuroprotective agents. While the starting material, ethyl 4-hydroxyquinoline-3-carboxylate , is readily accessible via the Gould-Jacobs reaction, its conversion to the 4-methoxy acid presents two specific chemical challenges:
Tautomeric Selectivity: The 4-hydroxyquinoline scaffold exists in equilibrium with its 4-quinolone tautomer. Direct alkylation often yields a mixture of O-methyl (desired) and N-methyl (undesired) products.
Ether Stability during Hydrolysis: Saponification of the ester must be performed under conditions that avoid cleavage of the newly formed methyl ether (demethylation).
This Application Note details a "Displacement Strategy" (Route A), which is the industry-preferred method for ensuring regiospecificity. It involves activating the 4-hydroxyl group as a chloride, followed by nucleophilic displacement with methoxide, and finally, controlled basic hydrolysis.
Strategic Analysis & Pathway Logic
The Selectivity Challenge
Direct methylation of ethyl 4-hydroxyquinoline-3-carboxylate using methyl iodide (MeI) and a base (e.g.,
) is atom-economical but kinetically problematic. The nitrogen atom in the quinoline ring is highly nucleophilic in the 4-quinolone tautomer, leading to significant formation of the N-methyl byproduct (1-methyl-4-oxo-quinoline). Separation of these isomers requires tedious chromatography, reducing yield and throughput.
The Solution: The Chloro-Displacement Route
To guarantee O-selectivity, we utilize an intermediate chlorination step.
Activation: Phosphorus oxychloride (
) converts the 4-OH into a 4-Cl leaving group.
Displacement: Sodium methoxide (
) acts as a specific nucleophile, displacing the chloride to form the 4-methoxy ether exclusively.
Hydrolysis: Lithium or Sodium hydroxide is used for saponification. Crucial: Acidic hydrolysis is avoided to prevent ether cleavage.
Reaction Pathway Visualization
Figure 1: The optimized "Chloro-Displacement" pathway ensures 100% O-alkylation selectivity compared to direct methylation.
Detailed Experimental Protocols
Phase 1: Chlorination (Activation)
Objective: Convert the 4-hydroxy ester to the 4-chloro ester.
Setup: Charge a dry round-bottom flask with Ethyl 4-hydroxyquinoline-3-carboxylate (1.0 equiv).
Reagent: Add Phosphorus oxychloride (
) (neat, 5.0 – 8.0 equiv). Note: acts as both reagent and solvent.
Reaction: Heat the mixture to reflux (105–110 °C) for 1–2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material spot (polar, baseline) should disappear, replaced by a non-polar spot (Rf ~0.6).
Workup (Critical Safety):
Cool the reaction mixture to room temperature.
Slowly pour the mixture onto crushed ice/water with vigorous stirring to quench excess
. Exothermic reaction – proceed with caution.
Neutralize with saturated
or to pH 7–8.
Extract with Dichloromethane (DCM). Dry over
and concentrate.
Yield: Typically 85–95% (Off-white solid).
Phase 2: Methoxylation (Displacement)
Objective: Install the methoxy group via Nucleophilic Aromatic Substitution (
).
Reagents: Prepare a solution of Sodium Methoxide (
) (2.5 equiv) in dry Methanol ().
Addition: Add the crude Ethyl 4-chloroquinoline-3-carboxylate from Phase 1 to the methoxide solution.
Reaction: Reflux at 65 °C for 2–4 hours.
Mechanism:[1][2] The chloride is an excellent leaving group on the electron-deficient quinoline ring, allowing rapid displacement.
Workup:
Concentrate the methanol under reduced pressure.
Resuspend the residue in water. The product often precipitates as a solid.
Filter and wash with cold water. Recrystallize from Ethanol if necessary.[3]
Objective: Hydrolyze the ethyl ester to the carboxylic acid without cleaving the ether.
Solvent System: Dissolve Ethyl 4-methoxyquinoline-3-carboxylate in a mixture of THF:Water (2:1) or MeOH:Water (3:1) .
Why THF? It ensures the hydrophobic ester remains in solution for faster kinetics.
Base: Add LiOH·
(3.0 equiv) or NaOH (3.0 equiv).
Conditions: Stir at 60 °C for 4–6 hours (or overnight at RT).
Warning: Do not use HCl/HBr for hydrolysis; acidic conditions at high heat can cleave the methyl ether back to the alcohol (phenol).
Isolation:
Evaporate organic solvents (THF/MeOH).
The aqueous residue contains the carboxylate salt. Cool to 0 °C.
Acidification: Carefully adjust pH to ~3–4 using 1N HCl or Acetic Acid.
The target acid, 4-Methoxyquinoline-3-carboxylic acid , will precipitate as a white/pale yellow solid.
Filter, wash with water, and dry under vacuum.
Quantitative Data & Troubleshooting
Table 1: Comparative Yields & Conditions
Parameter
Direct Methylation (Route B)
Chloro-Displacement (Route A - Recommended)
Reagents
MeI / / DMF
1. ; 2. NaOMe; 3. NaOH
Selectivity
Mixture (~60% O-Me / 40% N-Me)
>99% O-Me
Purification
Column Chromatography (Difficult)
Precipitation / Recrystallization (Scalable)
Overall Yield
30–45%
65–75%
Major Risk
N-alkylation impurity difficult to remove
Handling (Safety)
Self-Validating QC Checks
1H NMR (DMSO-d6):
O-Me: Sharp singlet at δ 3.9–4.1 ppm .
N-Me (Impurity): If N-alkylation occurred, a singlet appears upfield at δ 3.6–3.8 ppm , and the aromatic splitting pattern changes due to loss of aromaticity in the pyridone ring.
Acid Proton: Broad singlet >12 ppm (disappears with
shake).
References
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
Source: National Institutes of Health (NIH) / PMC.
Relevance: Defines the specific conditions for NaOH-mediated hydrolysis of quinoline esters and methoxylation via displacement.
URL:[Link]
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
Source: MDPI Molecules.[5]
Relevance: Provides crystallographic evidence and mechanistic insight into the competition between N- and O-alkylation in 4-hydroxyquinolines.
URL:[Link]
Synthesis of New Substituted Kynurenic Acids.
Source: Taylor & Francis Online.
Relevance: Establishes the foundational Gould-Jacobs protocols for synthesizing the starting ethyl ester scaffolds.
URL:[Link][6][7]
Protocol for O-methylation of 4-hydroxyquinoline-3-carboxylic acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract This comprehensive application note provides a detailed protocol for the O-methylation of 4-hydroxyquinoline-3-carboxylic acid to sy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed protocol for the O-methylation of 4-hydroxyquinoline-3-carboxylic acid to synthesize 4-methoxyquinoline-3-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active compounds, including novel antibiotics and potential antiviral agents.[1][2] This guide delves into the underlying reaction mechanism, offers a meticulously detailed step-by-step experimental procedure, and provides essential information on safety, materials, and product characterization. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering both practical instructions and the theoretical framework necessary for successful and safe execution.
Introduction: The Significance of O-Methylated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Specifically, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been identified as highly effective quinolone antibiotics due to their ability to inhibit bacterial DNA gyrase.[1] The O-methylation of the 4-hydroxy group to a 4-methoxy group can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity and pharmacokinetic profile.
This protocol focuses on a robust and reproducible method for the synthesis of 4-methoxyquinoline-3-carboxylic acid, a key intermediate for further chemical elaboration in drug discovery programs. Understanding and mastering this synthetic step is crucial for medicinal chemists aiming to explore the structure-activity relationships of this important class of compounds.
Reaction Mechanism and Theoretical Considerations
The O-methylation of 4-hydroxyquinoline-3-carboxylic acid is a classic example of a Williamson ether synthesis, which proceeds via a nucleophilic substitution (SN2) mechanism.[3] The reaction involves the deprotonation of the weakly acidic 4-hydroxyl group by a suitable base to form a phenoxide-like intermediate. This highly nucleophilic anion then attacks the electrophilic methyl group of the methylating agent, displacing a leaving group and forming the desired methyl ether.
Several factors influence the efficiency and selectivity of this reaction:
Choice of Base: A moderately strong base is required to deprotonate the 4-hydroxyl group without promoting unwanted side reactions, such as hydrolysis of the carboxylic acid or N-methylation. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[1]
Choice of Methylating Agent: The ideal methylating agent should be highly reactive towards O-methylation and have a good leaving group. Dimethyl sulfate ((CH₃)₂SO₄) and methyl iodide (CH₃I) are commonly employed.[1][4] However, these reagents are highly toxic and carcinogenic, necessitating strict safety precautions.[5][6] Safer alternatives like (trimethylsilyl)diazomethane can also be considered, though they also present significant health hazards.[7][8]
Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is typically used to dissolve the reactants and facilitate the SN2 reaction.[1]
The following diagram illustrates the generalized mechanism for the O-methylation of a phenolic compound.
Caption: Generalized mechanism of O-methylation of a phenolic compound.
Detailed Experimental Protocol
This protocol outlines the O-methylation of 4-hydroxyquinoline-3-carboxylic acid using dimethyl sulfate as the methylating agent and potassium carbonate as the base in a DMF solvent system.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
4-hydroxyquinoline-3-carboxylic acid
≥98%
Commercially Available
Dimethyl sulfate ((CH₃)₂SO₄)
≥99%
Commercially Available
EXTREMELY TOXIC AND CARCINOGENIC. Handle with extreme caution in a certified chemical fume hood.[5][6]
Potassium carbonate (K₂CO₃), anhydrous
≥99%
Commercially Available
N,N-Dimethylformamide (DMF), anhydrous
≥99.8%
Commercially Available
Hydrochloric acid (HCl), concentrated
ACS grade
Commercially Available
Ethyl acetate
ACS grade
Commercially Available
Brine (saturated NaCl solution)
Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)
ACS grade
Commercially Available
Deionized water
Equipment
Round-bottom flask (appropriate size)
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Dropping funnel
Separatory funnel
Büchner funnel and filter flask
Rotary evaporator
pH paper or pH meter
Standard laboratory glassware
Safety Precautions
Dimethyl sulfate is extremely hazardous. [5] It is a potent alkylating agent and a probable human carcinogen.[5] All manipulations involving dimethyl sulfate must be performed in a well-ventilated chemical fume hood.[5]
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles at all times.[5]
In case of skin contact, immediately wash the affected area with copious amounts of soap and water and seek medical attention.[5] In case of inhalation, move to fresh air and seek immediate medical attention.
Have a quenching solution (e.g., dilute ammonium hydroxide) readily available to neutralize any spills of dimethyl sulfate.
Step-by-Step Procedure
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyquinoline-3-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
Heating: Begin stirring the mixture and heat it to 60-80°C using a heating mantle.
Addition of Methylating Agent: Once the desired temperature is reached, add dimethyl sulfate (1.1-1.5 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-30 minutes.
Reaction Monitoring: Maintain the reaction temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Work-up:
Allow the reaction mixture to cool to room temperature.
Carefully pour the mixture into a beaker containing ice-water.
Acidify the aqueous solution to a pH of approximately 3-4 with concentrated hydrochloric acid. This will precipitate the product.
Collect the precipitate by vacuum filtration using a Büchner funnel.
Wash the solid with cold water and then a small amount of cold ethyl acetate.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
Alternatively, column chromatography on silica gel can be employed for higher purity.
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental workflow for the O-methylation of 4-hydroxyquinoline-3-carboxylic acid.
Characterization of 4-methoxyquinoline-3-carboxylic acid
The identity and purity of the synthesized 4-methoxyquinoline-3-carboxylic acid should be confirmed using standard analytical techniques.
Technique
Expected Results
¹H NMR
The spectrum should show a singlet corresponding to the methoxy protons (-OCH₃) at approximately 3.9-4.1 ppm. The aromatic protons will appear in the downfield region, and the carboxylic acid proton will be a broad singlet, typically at a very high chemical shift.
¹³C NMR
The spectrum will show a characteristic peak for the methoxy carbon at around 55-60 ppm. The carbonyl carbon of the carboxylic acid will appear at a lower field.
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₁H₉NO₃ (203.19 g/mol ).[9]
Melting Point
The melting point of the purified product should be sharp and consistent with literature values.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield
- Incomplete reaction. - Insufficient base or methylating agent. - Loss of product during work-up or purification.
- Increase reaction time or temperature. - Use a slight excess of the limiting reagent. - Optimize the work-up and purification procedures.
Presence of Starting Material
- Insufficient reaction time or temperature. - Deactivation of the methylating agent.
- Prolong the reaction time or increase the temperature. - Ensure anhydrous conditions and use fresh reagents.
Formation of N-methylated byproduct
- Reaction conditions are too harsh.
- Use a milder base or lower the reaction temperature.
Conclusion
This application note provides a comprehensive and practical guide for the O-methylation of 4-hydroxyquinoline-3-carboxylic acid. By following the detailed protocol and adhering to the stringent safety precautions, researchers can reliably synthesize 4-methoxyquinoline-3-carboxylic acid, a valuable intermediate in the development of new therapeutic agents. The provided theoretical background and troubleshooting guide will further aid in the successful execution and optimization of this important chemical transformation.
References
Vertex AI Search. (n.d.). Reaction mechanism of methylation of phenolic component in the presence of TMAH.
Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]
AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE.
ResearchGate. (2025). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Retrieved February 12, 2026, from [Link]
Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Retrieved February 12, 2026, from [Link]
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved February 12, 2026, from [Link]
MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved February 12, 2026, from [Link]
Wikipedia. (n.d.). Dimethyl sulfate. Retrieved February 12, 2026, from [Link]
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Retrieved February 12, 2026, from [Link]
University of Illinois. (n.d.). Diazomethane | Division of Research Safety. Retrieved February 12, 2026, from [Link]
Ataman Kimya. (n.d.). DIMETHYL SULFATE. Retrieved February 12, 2026, from [Link]
Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
ResearchGate. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved February 12, 2026, from [Link]
Chemistry & Biology Interface. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Retrieved February 12, 2026, from [Link]
New Jersey Department of Health. (n.d.). Dimethyl Sulfate - Hazardous Substance Fact Sheet. Retrieved February 12, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved February 12, 2026, from [Link]
PubChemLite. (n.d.). 4-methoxyquinoline-3-carboxylic acid (C11H9NO3). Retrieved February 12, 2026, from [Link]
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved February 12, 2026, from [Link]
PubChem. (n.d.). 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. Retrieved February 12, 2026, from [Link]
National Institutes of Health. (n.d.). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. Retrieved February 12, 2026, from [Link]
PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved February 12, 2026, from [Link]
MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved February 12, 2026, from [Link]
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved February 12, 2026, from [Link]
Dergipark. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. Retrieved February 12, 2026, from [Link]
Phcogj.com. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Retrieved February 12, 2026, from [Link]
PubChem. (n.d.). 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. Retrieved February 12, 2026, from [Link]
Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
RSC Publishing. (1924). CCXI1.-Synthesis of 4-Tetrahydroquinolone and a. Retrieved February 12, 2026, from [Link]
Application Note: N-Terminal Capping of Peptides with 4-Methoxyquinoline-3-carboxylic Acid
Abstract & Strategic Value This guide details the integration of 4-Methoxyquinoline-3-carboxylic acid (CAS: 71082-46-7) into peptide sequences. While standard amino acid coupling is routine, introducing heteroaromatic ca...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Value
This guide details the integration of 4-Methoxyquinoline-3-carboxylic acid (CAS: 71082-46-7) into peptide sequences. While standard amino acid coupling is routine, introducing heteroaromatic carboxylic acids requires specific attention to solubility, activation kinetics, and steric factors.
The 4-methoxyquinoline-3-carboxamide moiety is a "privileged scaffold" in medicinal chemistry, frequently utilized to generate:
Kinase Inhibitors: Specifically targeting ATM (Ataxia Telangiectasia Mutated) and PIKK family kinases [1].[1]
DNA Intercalators: The planar quinoline ring facilitates DNA binding.
Peptidomimetics: Introducing structural rigidity and hydrophobic bulk to the N-terminus to improve metabolic stability against exopeptidases.
Chemical Properties & Pre-Coupling Considerations[2][3][4][5][6]
Before initiating synthesis, the physicochemical behavior of the building block must be understood to prevent aggregation and incomplete coupling.
Recommended Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Stock Concentration: 0.2 M to 0.4 M. Heating to 40°C may be required for initial dissolution.
Activation Strategy
Aromatic carboxylic acids are less electrophilic than their aliphatic counterparts due to conjugation. Furthermore, the quinoline nitrogen (N1) is a weak base.
Preferred Reagents:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard here. The 7-azabenzotriazole (HOAt) moiety effectively suppresses racemization (though less of a concern for this achiral acid) and accelerates reactivity via the "neighboring group effect."
Base Requirement:DIEA (Diisopropylethylamine) is preferred over morpholine-based bases to ensure the carboxylic acid is deprotonated without quenching the activated ester.
Protocol A: Solid Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc/tBu strategy on Rink Amide or Wang resin.
Switch solvent to NMP . Use microwave heating (50°C, 20W).
Precipitation
Cloudy reaction mixture.
Low solubility of 4-MQCA.
Add DMSO (up to 10%) to the coupling mixture.
Capping
Mass spec shows +99 Da adduct.
Guanidinylation by HATU.
Reduce HATU to 0.95 eq relative to the acid. Ensure base is added after acid/HATU mix.
Side Product
Mass spec shows +28 Da.
Formylation.
DMF decomposition. Use fresh, high-quality DMF.
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting incomplete coupling.
References
Vertex Pharmaceuticals Inc. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Provides mechanistic basis for HATU preference).
PubChem. (2023). 4-Methoxyquinoline-3-carboxylic acid Compound Summary. National Library of Medicine.
Montalbetti, C.A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Review of acid activation strategies).
Application Note: Decarboxylation Strategies for 4-Methoxyquinoline-3-carboxylic Acid
Topic: Reagents for decarboxylation of 4-Methoxyquinoline-3-carboxylic acid Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists and Process Development Scientists Executive Summary The decarboxyl...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reagents for decarboxylation of 4-Methoxyquinoline-3-carboxylic acid
Content Type: Application Note & Protocol Guide
Audience: Synthetic Chemists and Process Development Scientists
Executive Summary
The decarboxylation of 4-methoxyquinoline-3-carboxylic acid represents a specific chemoselective challenge in heterocyclic synthesis. While the electron-deficient quinoline ring facilitates decarboxylation relative to benzene derivatives, the presence of the 4-methoxy group introduces a critical liability: susceptibility to hydrolysis (demethylation) to form the thermodynamically stable 4-quinolone (4-hydroxyquinoline) tautomer.
This guide outlines three distinct protocols to achieve decarboxylation while preserving the methoxy ether linkage. The selection of reagents—Silver Carbonate (Ag₂CO₃) , Copper/Quinoline , or Thermal Diphenyl Ether —depends heavily on the scale of operation and the tolerance for metal residues.
to the quinoline nitrogen. While this position is not as activated as the 2- or 4-positions, the electron-withdrawing nature of the heterocycle lowers the activation energy for decarboxylation compared to benzoic acid.
Critical Quality Attribute (CQA): The primary impurity is 4-quinolone , formed via acid-catalyzed ether cleavage. Standard acidic decarboxylation methods (e.g., aqueous HCl/heat) are contraindicated for this substrate.
Pathway Visualization
The following diagram illustrates the divergent pathways. The goal is to favor the Protodecarboxylation pathway over the Demethylation/Hydrolysis pathway.
Figure 1: Reaction pathways showing the competition between successful decarboxylation (Green) and ether hydrolysis (Red).
Reagent Selection Guide
Method
Reagent System
Temperature
Key Advantage
Major Risk
A (Preferred)
Ag₂CO₃ / AcOH / DMSO
110–120 °C
Mildest conditions; High Chemoselectivity.
Cost of Silver; DMSO removal.
B (Classic)
Cu Powder / Quinoline
180–200 °C
Robust; Historical precedent.
Difficult purification (Cu removal); High temp.
C (Scalable)
Diphenyl Ether
240–250 °C
Metal-free; Cheaper for kg-scale.
Thermal decomposition; Ether cleavage if wet.
Detailed Experimental Protocols
Protocol A: Silver-Catalyzed Protodecarboxylation (The "Larrosa" Method)
Best for: Gram-scale synthesis, high-value intermediates, and maximizing yield.
Principle: Silver(I) coordinates to the carboxylate, facilitating CO₂ extrusion via a silver-aryl intermediate which is subsequently protonated. This method operates significantly below the thermal decomposition point of the methoxy group.
Best for: Robust substrates where silver is too expensive.
Principle: The classic "Cohen" method. Quinoline acts as a high-boiling solvent and base, while copper facilitates the decarboxylation via an aryl-copper intermediate.
Purification Challenge: Removing the quinoline solvent is difficult. Wash the organic layer with 2M HCl (carefully, cold) to extract the solvent quinoline as a salt, but be extremely fast to avoid hydrolyzing the product. Alternatively, use distillation.
Protocol C: Metal-Free Thermal Decarboxylation
Best for: Large-scale manufacturing where metal scavenging is problematic.
Principle: Pure thermal elimination of CO₂. Requires a solvent with a boiling point >240 °C.
Setup: Suspend substrate in Diphenyl Ether (10 volumes).
Reaction: Heat to reflux (~250 °C ).
Safety Note: Ensure the condenser is efficient and the system is open to an inert gas line to vent CO₂ pressure.
Timing: This method is rapid (30–60 mins).
Workup:
Cool to room temperature.
Dilute with hexane or petroleum ether. The non-polar solvent often precipitates the product or allows the diphenyl ether to remain in the organic phase while the product is extracted into mild acid (if stable) or purified via crystallization.
Copper-Catalyzed Method (Classic Source):
Cohen, T., & Schambach, R. A. (1970).[4] Copper-quinoline decarboxylation.[5][4] Journal of the American Chemical Society, 92(10), 3189–3190.
[Link]
General Thermal Decarboxylation Reviews:
Goossen, L. J., Rodriguez, N., & Gooßen, K. (2010). Carboxylic Acids as Substrates in Homogeneous Catalysis. Angewandte Chemie International Edition, 49(7), 1111-1141.
[Link]
Functionalization of the C-3 position in 4-methoxyquinoline rings
An Application Guide to the Strategic Functionalization of the C-3 Position in 4-Methoxyquinoline Rings For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Strategic Functionalization of the C-3 Position in 4-Methoxyquinoline Rings
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of molecular design, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1] The targeted introduction of substituents onto this heterocyclic core is a critical endeavor for modulating biological activity and optimizing physicochemical properties. Among the various positions on the quinoline ring, the C-3 position presents a unique synthetic challenge and a significant opportunity for structural diversification.
The 4-methoxyquinoline ring system, in particular, is an electron-rich heterocycle where the interplay between the activating methoxy group at C-4 and the deactivating influence of the ring nitrogen dictates the regiochemical outcome of synthetic transformations. While positions like C-2 and C-4 are often more readily functionalized, achieving selective substitution at the C-3 position requires a nuanced understanding of reaction mechanisms and a strategic choice of methodology.[2][3]
This technical guide provides an in-depth exploration of key methodologies for the functionalization of the C-3 position of 4-methoxyquinolines. It moves beyond simple procedural descriptions to explain the underlying chemical principles, offering field-proven insights into why certain strategies are chosen and how reaction parameters can be optimized for success.
Strategic Pathways to C-3 Functionalization
The approach to modifying the C-3 position can be broadly categorized into three primary strategies: direct electrophilic substitution, transition-metal-catalyzed C-H activation, and the functionalization of a pre-installed group at C-3, typically via cross-coupling reactions.
Figure 1: Key synthetic strategies for C-3 functionalization.
Electrophilic Substitution: The Vilsmeier-Haack Reaction
One of the most direct and reliable methods for introducing a functional group handle at the C-3 position of electron-rich quinolines is the Vilsmeier-Haack reaction.[4] This reaction introduces a formyl group (-CHO), which is an exceptionally versatile intermediate for further synthetic transformations.
Mechanistic Rationale
The reaction proceeds via the formation of a chloroiminium ion, known as the Vilsmeier reagent, from the interaction of a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[5][6] This reagent is a weak electrophile that readily reacts with activated aromatic systems.
Figure 2: Mechanism of the Vilsmeier-Haack formylation.
The 4-methoxy group is a strong electron-donating group that activates the quinoline ring towards electrophilic aromatic substitution. It directs the incoming electrophile preferentially to the C-3 position due to resonance stabilization of the intermediate carbocation. The inherent electron-withdrawing nature of the quinoline nitrogen deactivates the C-2 and C-4 positions, further enhancing the selectivity for C-3.
Protocol: Synthesis of 4-Methoxyquinoline-3-carbaldehyde
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of activated heterocycles.[7][8][9]
Materials:
4-Methoxyquinoline
Anhydrous N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
Dichloromethane (DCM), anhydrous
Saturated sodium bicarbonate solution
Ice bath
Standard glassware for inert atmosphere reactions
Procedure:
Reagent Preparation: In a three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath to 0 °C.
Slowly add phosphorus oxychloride (POCl₃, 3.0 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Allow the mixture to stir at 0 °C for 30 minutes.
Reaction: Dissolve 4-methoxyquinoline (1.0 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8). Caution: This quenching is highly exothermic and releases gas.
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methoxyquinoline-3-carbaldehyde as a solid.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has become a powerful strategy in modern organic synthesis, avoiding the need for pre-functionalized starting materials.[1][2] Palladium catalysis is particularly prominent in this area for forming new C-C bonds.
Mechanistic Rationale
Achieving C-3 selectivity in quinolines can be challenging, as the C-2 position is often more electronically and sterically accessible for C-H activation.[2] However, specific ligand and reaction condition choices can steer the regioselectivity. For instance, Yu and co-workers developed a Pd(II)/phenanthroline catalytic system that demonstrates remarkable C-3 selectivity in the arylation of pyridines and quinolines.[2][10]
The proposed mechanism often involves a concerted metalation-deprotonation (CMD) pathway where the palladium catalyst, coordinated to a specialized ligand, selectively cleaves the C-3 C-H bond. This generates a palladacycle intermediate, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-3 arylated product and regenerate the active catalyst.
Protocol: Palladium-Catalyzed C-3 Arylation of 4-Methoxyquinoline
This protocol is based on methodologies developed for the C-3 selective arylation of pyridine and quinoline cores.[2][10]
Materials:
4-Methoxyquinoline
Aryl iodide or bromide (e.g., 4-iodotoluene)
Palladium(II) acetate (Pd(OAc)₂)
1,10-Phenanthroline (ligand)
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
Anhydrous solvent (e.g., DMF or Toluene)
Schlenk flask or sealed reaction vial
Procedure:
Setup: To a Schlenk flask, add 4-methoxyquinoline (1.0 equiv.), the aryl halide (1.5 equiv.), Pd(OAc)₂ (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and Cs₂CO₃ (2.0 equiv.).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Reaction: Add anhydrous solvent via syringe and heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the residue by flash column chromatography on silica gel to isolate the 3-aryl-4-methoxyquinoline product.
Cross-Coupling Reactions on a Pre-functionalized C-3 Core
When direct C-H activation is not feasible or desired, a highly robust alternative is to first install a handle—typically a halogen—at the C-3 position and then employ powerful cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings.
A. Suzuki-Miyaura Coupling for C-C (sp²-sp²) Bond Formation
The Suzuki reaction is a cornerstone of C-C bond formation, coupling an organoboron species (like a boronic acid) with an organohalide.[12][13] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[12]
Mechanistic Rationale:
The reaction is catalyzed by a Palladium(0) species and involves a well-established catalytic cycle:
Oxidative Addition: The Pd(0) catalyst inserts into the C-X bond (where X=Br, I) of the 3-halo-4-methoxyquinoline.
Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center.
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki Coupling of 3-Bromo-4-methoxyquinoline
Materials:
3-Bromo-4-methoxyquinoline
Arylboronic acid (e.g., Phenylboronic acid)
Pd(PPh₃)₄ or Pd(dppf)Cl₂
Aqueous Sodium Carbonate (Na₂CO₃, 2M) or Potassium Carbonate (K₂CO₃)
Solvent (e.g., 1,4-Dioxane, DME, or Toluene)
Procedure:
Setup: In a reaction vessel, combine 3-bromo-4-methoxyquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (2-5 mol%).
Add the solvent, followed by the aqueous base (2.0-3.0 equiv.).
Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C for 4-12 hours, until TLC analysis indicates consumption of the starting material.
Workup: Cool the mixture, dilute with ethyl acetate, and wash with water. Separate the organic layer, dry over Na₂SO₄, and concentrate.
Purification: Purify via column chromatography to obtain the 3-aryl-4-methoxyquinoline product.
B. Sonogashira Coupling for C-C (sp²-sp) Bond Formation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes.[14][15] It uniquely employs a dual catalytic system of palladium and copper(I).[16]
Protocol: Sonogashira Coupling of 3-Iodo-4-methoxyquinoline
Materials:
3-Iodo-4-methoxyquinoline (iodides are generally more reactive than bromides in this coupling)
Terminal alkyne (e.g., Phenylacetylene)
Pd(PPh₃)₂Cl₂
Copper(I) iodide (CuI)
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
Solvent (e.g., THF or DMF)
Procedure:
Setup: To a Schlenk flask under an inert atmosphere, add 3-iodo-4-methoxyquinoline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (5-10 mol%).
Add the solvent and the amine base.
Reaction: Add the terminal alkyne (1.2 equiv.) dropwise. Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
Workup: Once the reaction is complete, filter the mixture through Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.
Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry, and concentrate. Purify by column chromatography to yield the 3-alkynyl-4-methoxyquinoline.
Concerns about the cost and potential toxicity of residual transition metals in pharmaceutical compounds have driven the development of metal-free C-H functionalization methods.[20] For quinoline-type structures, radical-mediated reactions have emerged as a viable alternative.
A notable example is the C-3 arylation of quinolin-4-ones using arylhydrazines as an aryl radical source, with air serving as the oxidant.[21][22] This methodology proceeds smoothly at room temperature and avoids the need for pre-functionalization or protecting groups. While this specific example is for a quinolone (the tautomer of a 4-hydroxyquinoline), the principles of radical addition to the electron-deficient C-3 position are relevant and represent a promising direction for 4-methoxyquinoline chemistry.
Conclusion
The functionalization of the C-3 position in 4-methoxyquinoline rings is a synthetically important goal that can be achieved through several powerful and distinct strategies. The choice of method depends on the desired final functionality, the availability of starting materials, and considerations of atom economy and process safety.
Direct formylation via the Vilsmeier-Haack reaction offers a classic and efficient entry point, yielding a versatile aldehyde intermediate.
Palladium-catalyzed C-H activation represents a modern, atom-economical approach for direct arylation, provided that regioselectivity can be controlled through appropriate ligand selection.
Cross-coupling reactions like Suzuki and Sonogashira on a C-3 halogenated precursor provide a robust and highly modular route, leveraging vast libraries of commercially available coupling partners.
Emerging metal-free radical approaches offer a sustainable alternative, minimizing reliance on precious metal catalysts.
By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the optimal synthetic route to unlock the full potential of the 4-methoxyquinoline scaffold in their drug discovery and development programs.
References
Greb, A., & Dechantsreiter, M. A. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(15), 4479. Available at: [Link]
Larsen, A. T., & Diao, T. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Tetrahedron, 72(22), 2859-2873. Available at: [Link]
Nay, B., et al. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available at: [Link]
ResearchGate. (n.d.). Cu-catalyzed DG-assisted C3 functionalization of quinoline. [Image]. Available at: [Link]
Science Talks. (2024). Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. YouTube. Available at: [Link]
American Chemical Society. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics. Available at: [Link]
National Institutes of Health. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC. Available at: [Link]
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Available at: [Link]
Abdel-Wahab, B. F., et al. (2013). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. Acta Crystallographica Section E, 69(Pt 12), o1798. Available at: [Link]
Seshadri, S. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]
Yadav, P. P., et al. (2015). Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines. The Journal of Organic Chemistry, 80(10), 5369-5376. Available at: [Link]
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
Ravi, M., et al. (2015). Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines. The Journal of Organic Chemistry, 80(10), 5369-76. Available at: [Link]
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6337-6351. Available at: [Link]
Name Reaction. (2021). Vilsmeier-Haack Reaction. YouTube. Available at: [Link]
ResearchGate. (2020). How can I do Vilsmeier-Haack reaction for Quinoline Synthesis? Available at: [Link]
Ho, T. I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(20), 7859-7861. Available at: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
Frontiers Media. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
Daugulis, O., et al. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086. Available at: [Link]
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Available at: [Link]
Royal Society of Chemistry. (2017). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
National Institutes of Health. (2017). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. PMC. Available at: [Link]
National Institutes of Health. (2021). Palladium-Catalyzed β-C(sp3)–H Bond Arylation of Tertiary Aldehydes Facilitated by 2-Pyridone Ligands. PMC. Available at: [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
ResearchGate. (2025). First Synthesis of 3-Methoxy-4-Aminopropiophenone. Available at: [Link]
Royal Society of Chemistry. (2021). Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: recent advances and sanguine future. New Journal of Chemistry. Available at: [Link]
National Institutes of Health. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. Available at: [Link]
Semantic Scholar. (2017). Metal-free oxidative C(sp3)–H functionalization: a facile route to quinoline formaldehydes from methyl-azaheteroarenes. Available at: [Link]
Royal Society of Chemistry. (2015). Palladium catalyzed C3-arylation of 4-hydroxy-2-pyridones. RSC Advances. Available at: [Link]
Wang, X., et al. (2011). Ligand-promoted C3-selective arylation of pyridines with Pd catalysts: gram-scale synthesis of (±)-preclamol. Angewandte Chemie International Edition, 50(19), 4432-4436. Available at: [Link]
Organic Syntheses. (2012). Ortho-formylation of phenols using MgCl₂, Et₃N and para-formaldehyde. Organic Syntheses, 89, 220. Available at: [Link]
National Institutes of Health. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. PMC. Available at: [Link]
National Institutes of Health. (2023). Late-Stage C–H Functionalization of Azines. PMC. Available at: [Link]
National Institutes of Health. (2015). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC. Available at: [Link]
Technical Support Center: 4-Methoxyquinoline-3-carboxylic Acid Hydrolysis
Status: Operational Ticket Focus: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Demethylation Trap" If you are experiencing lo...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Focus: Yield Optimization & Impurity Control
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Demethylation Trap"
If you are experiencing low yields (typically <40%) or isolating a high-melting solid that does not match your NMR expectations, you are likely falling into the Demethylation Trap .
The 4-methoxyquinoline moiety is chemically distinct from standard esters. The methoxy group at position 4 is a vinylogous ester (imidate-like). Under harsh acidic hydrolysis conditions (e.g., refluxing HCl or H₂SO₄), the ether bond is cleaved, thermodynamically driving the reaction toward the stable 4-quinolone (4-hydroxy) tautomer.
The Golden Rule: To preserve the 4-methoxy group, you must decouple the ester hydrolysis from the ether stability window. Switch from Acidic Hydrolysis to Controlled Saponification.
Mechanistic Pathway Analysis
The following diagram illustrates the competing reaction pathways. Your goal is to navigate the Green Path while avoiding the Red Path (Demethylation).
Figure 1: Kinetic vs. Thermodynamic control. Acidic conditions favor the formation of the 4-hydroxyquinolone byproduct.
Optimized Protocol: The "LiOH/THF" System
This protocol is designed to maximize yield (>85%) by operating at a pH and temperature where the 4-methoxy ether is stable.
Reagents & Setup
Component
Specification
Function
Solvent A
Tetrahydrofuran (THF)
Solubilizes the organic ester. Essential to prevent biphasic stalling.
Solvent B
Water (Deionized)
Solubilizes the base and the resulting carboxylate salt.
Base
Lithium Hydroxide (LiOH·H₂O)
Milder than NaOH; higher solubility in organic-aqueous mixtures.
Quench
1N Acetic Acid or 1N HCl
Critical: Use weak acid or dilute strong acid for controlled precipitation.
Step-by-Step Workflow
Dissolution: Dissolve 1.0 eq of Ethyl 4-methoxyquinoline-3-carboxylate in THF (5 mL per mmol). Ensure complete dissolution.
Base Addition: Prepare a solution of LiOH·H₂O (2.5 eq) in Water (5 mL per mmol). Add this dropwise to the THF solution.
Note: The mixture should become homogeneous. If turbid, add minimal Methanol to clear.
Reaction: Stir at Room Temperature (20-25°C) .
Time: Typically 2–4 hours.
Monitor: TLC (5% MeOH in DCM). Look for the disappearance of the high-Rf ester spot and the appearance of the baseline spot (carboxylate salt).
Workup (The Yield Maker):
Evaporate THF under reduced pressure (Rotavap) at <40°C. You will be left with an aqueous slurry of the lithium salt.
Dilute with water (10 mL per mmol).
Cool to 0°C in an ice bath.
Precipitation (The pH Cliff):
Slowly add 1N HCl dropwise with vigorous stirring.
Target pH: Adjust exactly to pH 3.5 – 4.0 .
Why? The quinoline nitrogen protonates below pH 2 (soluble). The carboxylate exists above pH 5 (soluble). The zwitterionic/neutral species precipitates in the pH 3–4 window.
Isolation: Filter the white precipitate. Wash with cold water (2x) and cold diethyl ether (1x) to remove unreacted ester. Dry under vacuum over P₂O₅.
Troubleshooting Dashboard (FAQ)
Q1: "I followed the protocol, but my product disappeared during acidification."
Diagnosis: You likely over-acidified (pH < 2).
Mechanism: The quinoline nitrogen is basic (pKa ~4-5). In strong acid, it protonates to form a soluble cation (
).
Fix: Back-titrate with saturated Sodium Acetate solution until the pH returns to 4.0. The solid will reprecipitate.
Q2: "My product melts at >250°C and is insoluble in everything."
Diagnosis: You have isolated the 4-Hydroxyquinoline-3-carboxylic acid (Byproduct).
Cause: You likely used refluxing HCl or heated the base hydrolysis too aggressively (>60°C).
Fix: Validate structure with NMR. If the methoxy singlet (~4.0 ppm) is missing, discard and restart using the Room Temperature LiOH protocol.
Q3: "The reaction is stalled; I still see starting material after 6 hours."
Diagnosis: Phase transfer issue.
Cause: The ester is not soluble in the aqueous base, and the THF ratio is too low.
Fix: Add Methanol as a co-solvent. The system must be monophasic (one clear layer) for the hydroxide to attack the ester carbonyl efficiently.
Data & Validation
Solvent Compatibility Matrix for Hydrolysis
Solvent System
Temp (°C)
Yield Potential
Risk Factor
THF / Water (1:1)
25°C
High (85-95%)
Low (Recommended)
MeOH / Water
Reflux
Medium (60-70%)
Moderate (Transesterification risk)
6N HCl
Reflux
Low (<10%)
Critical (Demethylation to 4-OH)
Dioxane / Water
60°C
High (80-90%)
Low (Good alternative to THF)
References
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.
Context: Establishes the foundational chemistry of quinoline-3-carboxylates and the stability of the 4-position.
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 521938, 4-Methoxyquinoline." PubChem.
Context: Provides physical property data and stability warnings regarding the methoxy group.
Context: Illustrates the thermodynamic preference for the 4-hydroxy tautomer, reinforcing the need to avoid conditions th
Vangapandu, S., et al. (2003). "Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones." Journal of Medicinal Chemistry.
Context: Discusses the hydrolysis of related quinoline esters and the handling of the 3-carboxylic acid moiety.
Troubleshooting cyclization steps in quinoline-3-carboxylic acid synthesis
Introduction: The Scaffold Challenge The synthesis of quinoline-3-carboxylic acid derivatives—the core scaffold of fluoroquinolone antibiotics (e.g., Ciprofloxacin) and various antimalarials—hinges on the formation of th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Scaffold Challenge
The synthesis of quinoline-3-carboxylic acid derivatives—the core scaffold of fluoroquinolone antibiotics (e.g., Ciprofloxacin) and various antimalarials—hinges on the formation of the pyridine ring. This cyclization step is notoriously sensitive to electronic effects and thermodynamic conditions.
This guide addresses the two primary industrial routes: the Gould-Jacobs reaction (thermal cyclization) and the Grohe-Heberg process (anionic/nucleophilic cyclization).[1] As a senior scientist, I often see failures not in the chemistry itself, but in the engineering of the reaction conditions—specifically heat transfer and byproduct removal.
Module 1: The Gould-Jacobs Thermal Cyclization
(The "Classic" Route)
Mechanism Overview:
This route involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) to form an anilinoacrylate (enamine), followed by high-temperature intramolecular cyclization.
Critical Insight: The first step is reversible. The second step (cyclization) is endothermic and requires temperatures
to overcome the activation energy barrier for aromatization.
Visualizing the Pathway
Figure 1: The Gould-Jacobs pathway requires the removal of ethanol to drive the equilibrium forward.
Troubleshooting the Thermal Step
Symptom
Probable Cause
Corrective Action
Low Conversion (<50%)
Reversibility Issue: Ethanol byproduct is inhibiting the forward reaction.
Protocol Adjustment: Equip the reactor with a Dean-Stark trap or a distillation head. You must distill off ethanol continuously as it forms.
"Tar" Formation
Oxidative Polymerization: Reaction performed in air at .
Inertion: Sparge the solvent (Dowtherm A) with for 30 mins prior to heating. Maintain a positive pressure.
Incomplete Cyclization
Temperature Threshold: The reaction temperature is below the activation energy required for the transition state.
Solvent Switch: Switch from diphenyl ether to Dowtherm A (b.p. ). Maintain internal temp .
Regioisomer Mixture
Meta-Substituents: Meta-substituted anilines have two ortho sites available for cyclization.
Steric Steering: Introduce a blocking group at one ortho position if possible, or switch to the Grohe-Heberg method (see Module 2) which fixes regiochemistry.
Senior Scientist Tip:
"Do not attempt this neat (solvent-free) unless you have a specialized flow reactor. The heat transfer in a batch solid melt is poor, leading to localized superheating and charring. Use a heat transfer fluid like Dowtherm A at a 10:1 dilution."
Module 2: The Grohe-Heberg Process
(The "Modern" Route)
Mechanism Overview:
Developed to overcome the limitations of Gould-Jacobs, this method uses a benzoyl acetate derivative with an ortho-leaving group (F, Cl, or
). The cyclization is an intramolecular Nucleophilic Aromatic Substitution (), typically mediated by a base or Lewis acid.
Critical Insight: Unlike the thermal route, this reaction is regiospecific . The position of the leaving group determines exactly where the ring closes.
Visualizing the
Cyclization
Figure 2: The Grohe-Heberg cyclization relies on the displacement of a leaving group (LG), ensuring complete regiocontrol.
Troubleshooting the Anionic Step
Q: My precursor is forming, but cyclization yield is <30%.
Diagnosis: The leaving group (LG) might be too poor, or the base is too weak to deprotonate the enamine nitrogen.
Solution:
LG Hierarchy: Ensure your reactivity follows
for reactions. If using an ortho-chloro derivative, switch to ortho-fluoro.
Base/Solvent: Switch to NaH in DMF or K2CO3 in DMSO . The dielectric constant of the solvent is critical here to stabilize the anionic transition state.
Q: I see hydrolysis of the ester instead of cyclization.
Diagnosis: Wet solvent. Hydroxide ions generated from trace water compete with the enamine nucleophile.
Solution: Dry DMF/DMSO over activated 4Å molecular sieves. The water content must be
.
Q: Can I use acid catalysis instead?
Answer: Yes. This is often called the Grohe-Heitzer modification.
Protocol: Use Polyphosphoric Acid (PPA) at
. This is particularly effective if your amine is electron-deficient and resists deprotonation by bases.
Module 3: Alternative - The Meth-Cohn Synthesis
(The Vilsmeier-Haack Approach)
If the 3-carboxylic acid is difficult to access directly, synthesize the 2-chloro-3-formylquinoline first using the Meth-Cohn reaction, then oxidize the aldehyde.
Protocol Summary:
Reagents: Acetanilide + DMF (3 equiv) +
(7 equiv).
Conditions: Add
at , then reflux at .
Troubleshooting: If the yield is low, ensure the reaction is quenched into ice water slowly. The intermediate iminium salt is moisture-sensitive but the final chloro-aldehyde is stable.
Module 4: Purification & Characterization
The Tautomer Trap:
Quinoline-3-carboxylic acids often exist in the 4-oxo tautomer (quinolone) rather than the 4-hydroxy form in solid state.
Solubility: They are notoriously insoluble in non-polar solvents.
Purification:
Do not attempt silica chromatography for the free acid; it will streak.
Preferred Method: Recrystallization from Acetic Acid or DMF .
Workup: If using the alkaline hydrolysis step (saponification of the ester), acidify the aqueous layer to pH 4-5. The free acid usually precipitates as a white/off-white solid.
References
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
Grohe, K., & Heberg, H. (1987). "Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids." Liebigs Annalen der Chemie. (Foundational paper for the Grohe process).
Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.
Bayer AG. (1984). "Process for the preparation of quinolone-carboxylic acid derivatives." US Patent 4,439,620. (Detailed industrial conditions for Grohe-type cyclizations).
Technical Support Center: Solubility Solutions for 4-Methoxyquinoline Derivatives
Ticket ID: SOL-4MQ-DEV Status: Open Priority: High Subject: Overcoming aqueous solubility barriers for 4-methoxyquinoline (4-MQ) scaffolds in drug discovery. Executive Summary: The Physicochemical Paradox Welcome to the...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SOL-4MQ-DEV
Status: Open
Priority: High
Subject: Overcoming aqueous solubility barriers for 4-methoxyquinoline (4-MQ) scaffolds in drug discovery.
Executive Summary: The Physicochemical Paradox
Welcome to the Technical Support Center. You are likely here because your 4-methoxyquinoline derivative is crashing out of solution in biological media or failing to dissolve in aqueous buffers.
The Root Cause:
The 4-methoxyquinoline core presents a "solubility paradox."
Lipophilicity: The fused benzene-pyridine ring system is highly aromatic and planar, driving strong
stacking interactions in the solid state (high lattice energy). The 4-methoxy group adds lipophilicity ( increase) without offering a strong hydrogen bond donor.
Weak Basicity: The quinoline nitrogen is a weak base (pKa
6.4). At physiological pH (7.4), the molecule exists predominantly (>90%) in its neutral, uncharged form, which has the lowest water solubility.
This guide provides field-proven troubleshooting steps to solubilize these scaffolds for assays and in vivo administration.
Troubleshooting Guide (Q&A)
Issue #1: "My compound dissolves in DMSO, but precipitates immediately when added to cell culture media."
Diagnosis: This is the "Solvent Shift" crash. DMSO is aprotic and disrupts lattice energy effectively. When you dilute into an aqueous buffer (highly polar), the solvent power drops exponentially. If the final concentration exceeds the kinetic solubility of the compound in water, it precipitates.
The Fix: The "Step-Down" Dilution Protocol
Do not spike 100% DMSO stock directly into media if the final DMSO concentration is <1%.
Intermediate Dilution: Dilute your DMSO stock into a secondary solvent (e.g., PEG400 or Propylene Glycol) first.
Surfactant Shielding: Pre-dissolve the compound in DMSO containing 10% Tween-80. The surfactant forms micelles around the hydrophobic core before it hits the water.
Vortex Immediately: High shear force during addition prevents local supersaturation.
Issue #2: "I acidified the water, but the compound is still not dissolving."
Diagnosis: You likely haven't reached the pH solubility threshold (pHmax) .
For a weak base like 4-methoxyquinoline (pKa
6.4), solubility increases logarithmically as pH drops below the pKa.
Rule of Thumb: To achieve >99% ionization (maximum solubility), the pH must be 2 units below the pKa .
Target pH: You need a buffer at pH 4.4 or lower to fully solubilize the cationic form.
The Fix: Salt Formation Strategy
Instead of just adding acid to the water, synthesize a stable salt form.
Recommended Counter-ions: Mesylate (Methanesulfonate) or Hydrochloride. Mesylates often break crystal packing better than chlorides for quinolines.
See Protocol A below for Salt Screening.
Issue #3: "The compound is soluble at pH 4, but I need to run an assay at pH 7.4."
Diagnosis: You are fighting thermodynamics. At pH 7.4, the compound deprotonates and returns to its insoluble neutral form.
The Fix: Cyclodextrin Complexation
Encapsulate the hydrophobic quinoline tail inside a cyclodextrin (CD) cavity.[1][2] This hides the lipophilic portion from the water, maintaining solubility independent of pH.
Gold Standard: Sulfobutylether-
-Cyclodextrin (SBE--CD) or Hydroxypropyl--Cyclodextrin (HP--CD).
See Protocol B below.
Decision Logic: Selecting the Right Strategy
The following decision tree outlines the logical flow for selecting a solubility enhancement method based on your experimental constraints.
Figure 1: Decision matrix for solubilizing 4-methoxyquinoline derivatives based on assay tolerance and administration route.
Detailed Technical Protocols
Protocol A: In Situ Salt Screen (Micro-Scale)
Use this to determine if salt formation will solve your issue before attempting large-scale synthesis.
Materials:
4-MQ Derivative (Free Base)
0.1 M HCl, 0.1 M Methanesulfonic acid, 0.1 M Lactic acid.
HPLC Vials.
Procedure:
Weighing: Weigh 1 mg of compound into 3 separate clear glass vials.
Acid Addition: Add 100
L of water to each vial (Compound will likely not dissolve).
Titration: Slowly add the 0.1 M acid solutions step-wise (10
L increments) to the respective vials.
Observation: Vortex after each addition.
Success: Solution becomes clear. Calculate the molar equivalent of acid used.
Failure: Solution remains cloudy even after 2.0 molar equivalents of acid. (Indicates the salt is also insoluble or pKa is too low).
Validation: If clear, dilute 1:10 with PBS (pH 7.4). If it precipitates immediately, the salt is unstable at neutral pH (requires Cyclodextrin strategy).
Ratio: Calculate a 1:2 molar ratio of Drug:Cyclodextrin. (CDs have high MW, so mass of CD will be much higher).
Paste Formation: Place the HP-
-CD in the mortar. Add a small amount of Ethanol:Water mixture to form a thick paste.
Incorporation: Slowly add the drug powder to the paste while grinding vigorously.
Kneading: Grind (knead) the mixture for 30–45 minutes. The paste may dry out; add drops of solvent to maintain consistency.
Drying: Dry the resulting paste in a vacuum oven at 40°C overnight.
Reconstitution: The resulting powder should dissolve rapidly in water, carrying the drug with it.
Quantitative Data Reference
Table 1: Estimated Solubility Profiles for 4-Methoxyquinoline Derivatives
Solvent / Medium
Solubility Rating
Mechanism
Usage Recommendation
Water (pH 7.0)
Very Poor (< 0.1 mg/mL)
Neutral form dominates
Avoid as single solvent.
0.1 N HCl (pH 1.0)
Good (> 5 mg/mL)
Cationic protonation
Good for oral gavage (if stable).
DMSO
Excellent (> 50 mg/mL)
Aprotic solvation
Stock solutions only.
PEG 400
Moderate (1-10 mg/mL)
H-bonding/Polarity
Use as cosolvent (up to 20%).
20% HP--CD
High (> 10 mg/mL)
Inclusion complex
Best for IV/IP injection.
Table 2: pKa Context for Formulation
Parameter
Value
Implication
pKa (Quinoline N)
~6.37
50% ionized at pH 6.4.
Ionization at pH 7.4
~9%
Mostly neutral (insoluble).
Ionization at pH 4.4
~99%
Fully ionized (soluble).
Mechanism of Action: Cyclodextrin Shielding
The following diagram illustrates how cyclodextrins overcome the "pH trap" by shielding the hydrophobic quinoline core from the aqueous environment.
Figure 2: Schematic of host-guest inclusion complex formation. The hydrophobic quinoline enters the lipophilic CD cavity, while the hydrophilic CD exterior interacts with water.
References
Solubility & pKa Data
4-Methoxyquinoline Chemical Properties.[3][4][5][6] ChemicalBook. Retrieved from
Computed Properties for 4-Methoxyquinoline (CID 521938).[6] PubChem.[5][6] Retrieved from
Formulation Strategies
Solubility Enhancement Techniques. BenchChem Technical Support.[1][2] Retrieved from
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability.[7][8] National Institutes of Health (PMC). Retrieved from
Formulation strategies for poorly soluble drugs.[7][8][9][10] ResearchGate.[8] Retrieved from
Quinoline Chemistry
Effect of pH and Ionic Strength on the Solubility of Quinoline.[11] PubMed. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Regioselective Control of Quinoline O-Alkylation vs. N-Alkylation
Ticket ID: CHEM-SUP-882
Status: Resolved / Guide Published
Analyst: Senior Application Scientist
Executive Summary & Tautomeric Context
Welcome to the technical support hub for quinoline functionalization. The core challenge in alkylating 4-hydroxyquinolines (or 2-hydroxyquinolines) lies in their ambident nucleophilicity . These substrates exist in a tautomeric equilibrium between the enol form (hydroxyquinoline) and the keto form (quinolone) .
The Problem: Standard alkylation conditions often yield intractable mixtures of N-alkyl (thermodynamic) and O-alkyl (kinetic/aromatic) products.
The Solution: Selectivity is achieved by manipulating the Hard-Soft Acid-Base (HSAB) parameters, counter-ion coordination, and solvent polarity.
The Ambident Equilibrium
The 4-quinolone system (most common) favors the keto-tautomer in the solid state and neutral solution. However, upon deprotonation, the negative charge is delocalized over the Oxygen and Nitrogen (and C-3), creating an ambident anion.
Decision Matrix: Selecting Your Route
Before starting, use this diagnostic flowchart to select the correct protocol for your target molecule.
Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regioisomer and available electrophiles.
Technical Protocols
Protocol A: O-Alkylation via Mitsunobu Reaction
Best for: Converting alcohols to quinoline ethers with high regioselectivity.
Mechanism: The oxyphosphonium intermediate attacks the "Hard" oxygen atom of the quinoline.
Reagents:
Substrate: 4-Hydroxyquinoline (1.0 equiv)
Alcohol: R-OH (1.2 equiv)
Phosphine: PPh3 (1.5 equiv)
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
Solvent: Anhydrous THF or DCM
Step-by-Step Workflow:
Dissolution: Dissolve 4-hydroxyquinoline, R-OH, and PPh3 in anhydrous THF under inert atmosphere (N2 or Ar). Cool to 0°C.[1]
Addition: Add DIAD dropwise over 15–20 minutes. Critical: Maintain low temperature to prevent side reactions.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
Workup: Concentrate in vacuo. Triturate with Et2O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash chromatography.
Why it works: The Mitsunobu reaction is driven by the formation of the strong P=O bond. The steric bulk of the phosphonium-alcohol complex prevents attack at the sterically hindered Nitrogen (peri-interaction), while the high affinity of Phosphorus for Oxygen directs the substitution almost exclusively to the O-position.
Protocol B: O-Alkylation via Silver Salt Method
Best for: Alkyl halides (R-X) where Mitsunobu is not applicable.
Mechanism: The "Silver Effect."[2] Ag+ coordinates to the leaving group (Halide), facilitating an SN1-like transition state. The Hard carbocation character prefers the Hard oxygen nucleophile.
Reagents:
Substrate: 4-Hydroxyquinoline (1.0 equiv)
Electrophile: Alkyl Halide (1.2–1.5 equiv)
Base/Promoter: Ag2CO3 (0.6–1.0 equiv)
Solvent: Non-polar aprotic (Benzene, Toluene, or Hexane)
Step-by-Step Workflow:
Preparation: Suspend 4-hydroxyquinoline and Ag2CO3 in Toluene. Note: Protect from light to prevent silver degradation.
Reflux: Heat to reflux (or 80°C) for 1 hour to generate the silver salt in situ.
Alkylation: Add the Alkyl Halide. Continue heating for 12–48 hours.
Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.
Why it works: In non-polar solvents, the reaction is heterogeneous. The silver cation assists the departure of the halide.[3] The resulting tight ion pair favors attack by the oxygen atom, which restores the full aromaticity of the quinoline ring (O-alkylation).
Protocol C: N-Alkylation (Thermodynamic Control)
Best for: Synthesizing N-alkyl-4-quinolones (antibacterial/antimalarial scaffolds).
Mechanism: Dissociated ion-pair SN2.
Reagents:
Substrate: 4-Hydroxyquinoline (1.0 equiv)
Electrophile: Alkyl Halide (1.2 equiv)
Base: Cs2CO3 or K2CO3 (1.5–2.0 equiv) or NaH (1.1 equiv)
Solvent: Polar Aprotic (DMF or DMSO)
Step-by-Step Workflow:
Deprotonation: Dissolve substrate in DMF. Add Base.[4] Stir at RT for 30 mins.
Tip: If using NaH, cool to 0°C during addition.
Alkylation: Add Alkyl Halide.
Heating: Heat to 60–80°C.
Note: Higher temperatures favor the thermodynamic N-product.
Workup: Pour into ice water. The N-alkyl product often precipitates. Filter or extract with EtOAc.
Why it works: Polar aprotic solvents (DMF) solvate the cation (K+/Cs+), leaving a "naked" anion. Although O is harder, the N-alkylation product retains the strong C=O bond and the vinylogous amide resonance stabilization, which is thermodynamically more stable than the O-alkyl ether in this system.
Analytical Troubleshooting (FAQs)
Q1: How do I definitively distinguish N-alkyl from O-alkyl products?
A:Carbon-13 NMR is the most reliable method. Proton NMR can be ambiguous depending on substituents.
Feature
N-Alkyl (Quinolone)
O-Alkyl (Alkoxyquinoline)
C-4 Shift (13C)
~175–178 ppm (Carbonyl-like)
~160–163 ppm (Enol ether-like)
N-CH2 vs O-CH2 (1H)
~4.5–5.0 ppm
~4.0–5.6 ppm (Often downfield of N-alkyl)
IR Spectroscopy
Strong C=O stretch (~1620–1650 cm⁻¹)
No Carbonyl stretch; C=N / C=C bands
NOESY/HMBC
Correlation: N-CH2 ↔ H-2 / H-8
Correlation: O-CH2 ↔ H-5 (weak) / C-4
Q2: I used K2CO3 in DMF but got a 70:30 mixture (N:O). How do I fix this?
A: This is common with "borderline" electrophiles.
Switch to Cs2CO3: The larger Cesium cation dissociates better, often pushing the reaction further toward the thermodynamic (N) product.
Increase Temperature: Thermodynamic control requires energy to overcome the barrier and potentially reverse kinetic O-alkylation. Heat to 90°C.
Switch Solvent: If you want N-alkylation, ensure your DMF is dry. Water can solvate the anion and alter hardness.
Q3: Why did my O-alkyl product degrade on the silica column?
A: 4-Alkoxyquinolines are essentially vinylogous imidates. They are acid-sensitive .
Fix: Pre-treat your silica gel with 1–2% Triethylamine (Et3N) in Hexane before loading your sample. This neutralizes the acidity of the silica and prevents hydrolysis back to the quinolone.
Mechanistic Visualization
The following diagram illustrates the divergent pathways based on the metal-ion coordination and solvent effects.
Figure 2: Mechanistic divergence: Silver coordination favors kinetic O-alkylation, while naked anions in polar solvents favor thermodynamic N-alkylation.
References
Tieckelmann, H. (1974). "The Alkylation of Heterocyclic Ambident Anions." Journal of Heterocyclic Chemistry. (Foundational work on the "Silver Effect" and solvent influence).[3]
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1-28.
La Plante, S. R., et al. (2013). "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[5]
Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides." Journal of the American Chemical Society, 77(23), 6269–6280.
Pearson, R. G. (1963).[6] "Hard and Soft Acids and Bases."[6][7][8][9][10] Journal of the American Chemical Society, 85(22), 3533–3539.[6] (Theoretical basis for HSAB interactions in ambident nucleophiles).
Technical Support Center: Purification of 4-Methoxyquinoline-3-carboxylic Acid
Executive Summary & Diagnostic Triage User Context: You are likely synthesizing 4-methoxyquinoline-3-carboxylic acid (typically via the Gould-Jacobs reaction followed by methylation, or direct cyclization). The crude pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Triage
User Context: You are likely synthesizing 4-methoxyquinoline-3-carboxylic acid (typically via the Gould-Jacobs reaction followed by methylation, or direct cyclization). The crude product often appears as a beige-to-brown solid with purity ranging from 85-95%.
The Problem: The most persistent impurity is the 4-hydroxy analogue (4-oxo-1,4-dihydroquinoline-3-carboxylic acid). This impurity is either unreacted starting material (from incomplete methylation) or a degradation product (hydrolysis of the methoxy ether). Its presence interferes with downstream coupling reactions, particularly in amide bond formation for API synthesis.
[M-14] peak relative to target. High polarity (elutes early on Reverse Phase).
High melting point solid (>260°C).[1] Insoluble in DCM/CHCl₃.
Thermal By-product
4-Methoxyquinoline (Decarboxylated)
[M-44] peak (Loss of CO₂).
Lower melting point; often an oil or low-melting solid.
Inorganic
Sodium/Potassium Salts (NaCl, KCl)
No UV absorption. High ash content.
White crystalline residue upon ignition.
Colored Impurity
Oxidized Anilines / Polymerized Malonates
Broad UV absorption; no distinct mass peak.
Tarry, dark brown/black appearance.
Core Troubleshooting Protocols
Issue A: "I cannot remove the 4-hydroxy impurity by standard recrystallization."
The Science:
The separation difficulty arises because both the product and the impurity are carboxylic acids. However, they have vastly different lipophilic profiles .
The Target (4-OMe): The O-methylation locks the molecule in the enol ether form, significantly increasing solubility in chlorinated solvents and esters.
The Impurity (4-OH): Exists predominantly as the 4-quinolone tautomer . This structure forms strong intermolecular hydrogen bond networks (dimers/polymers), rendering it insoluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate, but soluble in polar aprotic solvents (DMSO, DMF) or aqueous base.
The Solution: Selective Solubilization (The "Reverse Wash")
Instead of trying to crystallize the product out of a solution, we will dissolve the product and filter out the impurity.
Step-by-Step Protocol:
Drying: Ensure your crude solid is completely dry. Water interferes with the selectivity of organic solvents.
Slurry Formation: Suspend the crude solid in Dichloromethane (DCM) or Chloroform (CHCl₃) (Ratio: 10 mL solvent per 1 g crude).
Note: Do not use Methanol yet; it dissolves the impurity slightly.
Reflux: Heat the slurry to mild reflux for 30 minutes. The 4-methoxy target will dissolve; the 4-hydroxy impurity will remain suspended.
Filtration (Hot): Filter the mixture while hot through a sintered glass funnel or Celite pad.
Solid Cake: Contains the 4-hydroxy impurity and inorganic salts. (Discard after analysis).
Filtrate: Contains your target 4-methoxyquinoline-3-carboxylic acid .[2]
Concentration: Evaporate the filtrate to near dryness.
Precipitation: Add cold Hexane or Diethyl Ether to the residue to induce crystallization of the pure methoxy compound.
Issue B: "My product is dark brown/black."
The Science:
Quinoline syntheses involving anilines are prone to oxidation, forming "aniline blacks" or polymerized by-products. These are often high-molecular-weight, non-polar conjugated systems.
The Solution: Alkaline Carbon Treatment
Acidic carbon treatment is risky because the 4-methoxy group is an enol ether and is susceptible to acid-catalyzed hydrolysis (reverting to the 4-hydroxy impurity). We must perform decolorization under basic or neutral conditions.
Step-by-Step Protocol:
Dissolution: Dissolve the crude product in 10% NaOH (or saturated NaHCO₃ if solubility permits). The carboxylic acid forms a water-soluble sodium salt.
Carbon Addition: Add Activated Charcoal (5-10 wt% relative to crude).
Stirring: Stir at room temperature for 30–60 minutes.
Warning: Do not heat excessively (>50°C) in strong base, as nucleophilic attack by hydroxide can displace the methoxy group over time.
Filtration: Filter through a double layer of Celite to remove all carbon fines. The filtrate should be clear yellow/amber.
Re-acidification: Slowly add Acetic Acid (preferred over HCl to prevent local high acidity) to pH 3–4.
Collection: The purified off-white solid will precipitate. Filter, wash with water, and dry.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying the crude mixture based on the protocols above.
Caption: Workflow for separating lipophilic 4-methoxy target from insoluble 4-hydroxy impurities and colored by-products.
Frequently Asked Questions (FAQs)
Q1: Can I use HCl to precipitate the product after the NaOH wash?A: Yes, but proceed with caution. The 4-methoxy group is an ether at a vinylogous position. In hot, concentrated HCl, it can undergo acid-catalyzed hydrolysis, converting your valuable product back into the 4-hydroxy impurity. Recommendation: Use Acetic Acid or dilute HCl at low temperatures (0–5°C) and filter immediately.
Q2: I see a peak at [M-44] in my Mass Spec. What is it?A: This indicates decarboxylation .[3][4] The carboxylic acid group at position 3 is thermally unstable, especially if the reaction temperature exceeded 250°C during the Gould-Jacobs cyclization or if the drying oven was too hot (>100°C).
Fix: Dry your final product under vacuum at 50–60°C, not in a standard oven at high heat.
Q3: Why is my yield low after the DCM wash?A: The 4-methoxyquinoline-3-carboxylic acid has limited solubility even in DCM (it is still a carboxylic acid). You may need to use a larger volume of solvent or perform a Soxhlet extraction using DCM to quantitatively extract the target from the insoluble 4-hydroxy impurity.
References
Gould, R. G., & Jacobs, W. A. (1939).[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[3]
Grohe, K., & Heberg, H. (1987). "Cycloaracylation of Enamines I. Synthesis of 4-Quinolone-3-carboxylic Acids." Liebigs Annalen der Chemie. (Foundational text on Quinoline-3-carboxylic acid stability).
PubChem Compound Summary. (2023). "4-Hydroxyquinoline-3-carboxylic acid."[2][5][6][7][8][9][10] National Center for Biotechnology Information.
Organic Syntheses. (1955).[3] "4-Hydroxyquinoline."[2][5][6][7][8][9][10][11][12] Org.[3][4][11][13][14] Synth. Coll. Vol. 3, p.272.[3] (Describes the solubility profiles of 4-hydroxy quinoline derivatives).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Decarboxylation During Hydrolysis of Quinoline Esters
Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers
Status:[LIVE] - Updated for 2025 Protocols
Diagnostic Decision Matrix
Before proceeding, identify your substrate's risk profile. Quinoline esters possess unique electronic properties due to the nitrogen atom in the aromatic ring, which can stabilize negative charges (ylides) and facilitate decarboxylation, particularly at the 2- and 4-positions.
Caption: Decision matrix for selecting the hydrolysis protocol based on the electronic stability of the quinoline isomer.
Critical Troubleshooting (The "Why" & "How")
Q: Why does my product disappear during workup?
A: You are likely triggering "Zwitterionic Decarboxylation" during acidification.
The most critical failure point is not the reaction itself, but the quench. Quinoline nitrogen is basic (
). Upon acidification to pH 1-2, you form the protonated quinolinium species. If the carboxylate is at the 2- or 4-position, the protonated ring acts as a massive electron sink, stabilizing the transition state for loss.
The Fix: Do not acidify to pH 1. Adjust the pH to the isoelectric point (typically pH 3.5–4.5) where the free acid precipitates but the ring is not fully protonated.
Alternative: Use Method B (TMSI) to avoid aqueous acidic workup entirely.
Q: Why use LiOH instead of NaOH?
A: Lithium acts as a Lewis Acid catalyst.
Lithium (
) coordinates tightly with the carbonyl oxygen, increasing the electrophilicity of the ester carbon. This allows the reaction to proceed at Room Temperature (RT) or . Sodium () and Potassium () are weaker Lewis acids and often require heating to drive the reaction, which supplies the thermal energy needed for decarboxylation.
Q: My ester is sterically hindered (e.g., ortho-substituted). LiOH isn't working.
A: Switch to anhydrous cleavage (Method B).
Steric bulk prevents the hydroxide ion from attacking the carbonyl. Method B uses Trimethylsilyl Iodide (TMSI), which attacks the alkyl oxygen (an
reaction) rather than the carbonyl carbon. This bypasses the steric hindrance at the carbonyl center.
Validated Protocols
Method A: Mild Chemical Hydrolysis (The Gold Standard)
Best for: Quinoline-3-carboxylates and robust 2/4-carboxylates.
Reagents: Lithium Hydroxide monohydrate (
), THF, Methanol.
Dissolution: Dissolve 1.0 eq of quinoline ester in THF (0.1 M concentration).
Addition: Add a solution of
(1.2 – 1.5 eq) in water.
Note: If solubility is poor, add MeOH dropwise until homogeneous. The ratio THF:MeOH:Water is typically 3:1:1.
Reaction: Stir at
for 1 hour. If incomplete, warm to RT. Do not heat.
Workup (CRITICAL):
Concentrate in vacuo to remove THF/MeOH.
Cool the remaining aqueous layer to
.
Add 1M HCl dropwise with rapid stirring. Stop exactly when precipitate forms (pH ~4).
Filter the solid. Do not extract with organic solvents if possible, as this requires lower pH for phase separation.
Method B: Anhydrous Cleavage (TMSI)
Best for: Substrates prone to instant decarboxylation or sterically hindered esters.
Reagents: Trimethylsilyl iodide (TMSI) or TMSCl + NaI (in situ generation).[1][2]
Setup: Flame-dry glassware under Argon.
Dissolution: Dissolve 1.0 eq of ester in anhydrous Acetonitrile (
) or DCM.
Addition: Add TMSI (1.2 – 1.5 eq) dropwise at
(exclude light; wrap flask in foil).
Mechanism: The reagent cleaves the
bond, forming the silyl ester.
Quench: Add MeOH (excess). This solvolyzes the silyl ester to the free acid under non-aqueous, neutral conditions.
Purification: Volatiles are removed in vacuo. The product often precipitates or can be triturated with ether.
Suspension: Suspend ester in Phosphate Buffer (pH 7.4). Add minimal Acetone (up to 10%) if insoluble.
Initiation: Add PLE (10–50 units/mmol).
Monitoring: The pH will drop as acid forms. Use an autotitrator to maintain pH 7.4 using 0.1 M NaOH.
Termination: When base consumption stops, the reaction is complete.
Isolation: Adjust pH to 4.5 and extract with EtOAc.
Comparative Data: Reagent Selection
Reagent
Reaction Temp
Risk of Decarboxylation
Mechanism
Recommended For
NaOH / Heat
>
High
Nucleophilic Acyl Substitution
Simple, stable aromatics only.
LiOH / THF
– RT
Low
Lewis Acid Assisted Hydrolysis
Standard quinoline esters.
TMSI
– RT
Negligible
Dealkylation
2-Carboxylates, hindered esters.
PLE (Enzyme)
Zero
Enzymatic Catalysis
Chiral or highly sensitive substrates.
Mechanistic Insight: The Decarboxylation Pathway
Understanding the pathway allows you to block it. The diagram below illustrates why the protonated nitrogen (Zwitterion) is the danger zone compared to the anionic species.
Caption: Pathway showing that decarboxylation is driven by the formation of the zwitterion under strongly acidic conditions.
References
Lithium Hydroxide Methodology
Wietelmann, U. (2012). Lithium Hydroxide.[4] Encyclopedia of Reagents for Organic Synthesis. This source details the mild nature of LiOH for sensitive esters.
TMSI Cleavage Mechanism
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969.
Decarboxylation Mechanisms in Heterocycles
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342-1347. (Establishes the zwitterion mechanism relevant to quinolines).
Enzymatic Hydrolysis
Ohno, M., & Otsuka, M. (1989). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase.[3][5] Organic Reactions.[1][2][6]
1H NMR spectral analysis of 4-Methoxyquinoline-3-carboxylic acid
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Methoxyquinoline-3-carboxylic acid: A Comparative Analysis Introduction: Beyond the Formula In the landscape of drug discovery and materials scien...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Methoxyquinoline-3-carboxylic acid: A Comparative Analysis
Introduction: Beyond the Formula
In the landscape of drug discovery and materials science, the quinoline scaffold is a cornerstone, forming the backbone of numerous pharmaceuticals and functional materials. 4-Methoxyquinoline-3-carboxylic acid is a key synthetic intermediate, and its precise structural verification is non-negotiable for ensuring the integrity of downstream applications. While its molecular formula, C₁₁H₉NO₃[1], provides a starting point, it is the exact arrangement of these atoms that dictates function.
This guide, written from the perspective of a seasoned analytical scientist, moves beyond theoretical knowledge. It provides an in-depth, practical analysis of the ¹H NMR spectrum of 4-Methoxyquinoline-3-carboxylic acid, explaining the causal relationships between molecular structure and spectral output. Furthermore, it objectively compares the utility of ¹H NMR with other instrumental techniques, offering a holistic view of a robust analytical workflow.
Part 1: The Narrative of the Nuclei: A Deep Dive into ¹H NMR Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides a detailed "map" of the proton environments within a molecule. For 4-Methoxyquinoline-3-carboxylic acid, the spectrum tells a clear story of its electronic landscape.
The Molecular Structure and Proton Environments:
Figure 1: Structure of 4-Methoxyquinoline-3-carboxylic acid with proton numbering.
The structure presents seven distinct proton environments:
A lone proton on the pyridine ring (H2).
Four coupled protons on the benzene ring (H5, H6, H7, H8).
A methoxy group's protons (OCH₃).
A carboxylic acid proton (COOH).
Interpreting the Spectrum: Predicted Data and Rationale
The following table summarizes the predicted ¹H NMR spectral data in a typical solvent like DMSO-d₆. The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds with the carboxylic acid minimizes proton exchange, allowing the COOH proton to be observed as a broad singlet.
Assignment
Integration
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
COOH
1H
> 12.0
Broad Singlet
N/A
H2
1H
~8.9 - 9.1
Singlet
N/A
H5
1H
~8.1 - 8.3
Doublet
J = 8.0 - 9.0 (ortho)
H8
1H
~7.9 - 8.1
Doublet
J = 8.0 - 9.0 (ortho)
H7
1H
~7.7 - 7.9
Triplet (or ddd)
J = 7.0 - 8.5 (ortho), J = 1.0 - 1.5 (meta)
H6
1H
~7.5 - 7.7
Triplet (or ddd)
J = 7.0 - 8.5 (ortho), J = 1.0 - 1.5 (meta)
OCH₃
3H
~4.0 - 4.2
Singlet
N/A
Causality Behind the Chemical Shifts and Splitting:
H2 (Singlet, ~8.9-9.1 ppm): This proton is the most downfield (deshielded) of the aromatic protons. This is due to the potent anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing nature of both the quinoline ring system and the C3-carboxylic acid group. It appears as a singlet because it has no adjacent protons to couple with.
H5 & H8 (Doublets, ~7.9-8.3 ppm): These protons are deshielded by the aromatic ring current. H5 experiences an additional deshielding effect from the nearby nitrogen atom. Both appear as doublets due to ortho-coupling with their respective neighbors, H6 and H7. Protons on quinoline rings exhibit characteristic coupling constants.[2][3]
H6 & H7 (Triplets, ~7.5-7.9 ppm): These protons are in the middle of the aromatic region. Each is split by two ortho-protons and potentially one meta-proton, often resulting in a pattern that appears as a triplet or a doublet of doublets of doublets (ddd).
OCH₃ (Singlet, ~4.0-4.2 ppm): The three protons of the methoxy group are equivalent and have no adjacent protons, hence they appear as a sharp singlet. Its position is characteristic for a methoxy group attached to an aromatic system.
COOH (Broad Singlet, >12.0 ppm): The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and potential exchange with trace amounts of water in the solvent.
Part 2: A Comparative Guide to Analytical Alternatives
While ¹H NMR is a primary tool, a comprehensive structural confirmation relies on a multi-technique approach. Each method provides a unique piece of the structural puzzle.
Technique
Information Provided
Strengths for this Molecule
Limitations
¹H NMR
Proton environment, connectivity, and count.
Unambiguous proton mapping and stereochemical information.
Does not directly observe the carbon backbone or quaternary carbons.
¹³C NMR
Carbon environment and count.
Confirms the number of unique carbons (11 expected) and the presence of key functional groups (C=O at ~165-180 ppm).[4][5][6]
Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
Provides exact mass (confirming C₁₁H₉NO₃) and fragmentation data that can support the quinoline core structure.[7][8][9][10][11]
Cannot distinguish between isomers; provides limited connectivity information.
FTIR Spectroscopy
Presence of functional groups.
Clearly identifies the carboxylic acid (broad O-H stretch at 2500-3300 cm⁻¹, C=O stretch at ~1700 cm⁻¹) and C-O ether bonds.[12][13][14]
Provides no detailed information on the carbon-hydrogen framework; the spectrum can be complex.
Synergistic Workflow:
A typical workflow involves using FTIR as a rapid screen for functional groups. High-resolution MS then confirms the molecular formula. Finally, ¹H and ¹³C NMR are used in concert to assemble the complete, unambiguous 3D structure.
Accurately weigh approximately 5-10 mg of 4-Methoxyquinoline-3-carboxylic acid.
Transfer the solid to a clean, dry vial.
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable carboxylic acid proton.
Vortex the vial until the sample is completely dissolved.
Transfer:
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
Ensure the solution height in the tube is approximately 4-5 cm.
Instrument Setup (Example on a 400 MHz Spectrometer):
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
Shim the magnetic field to achieve optimal homogeneity and resolution.
Acquisition:
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
Apply a baseline correction to obtain a flat baseline.
Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
Integrate all signals to determine the relative proton counts.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons.
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of experiments for comprehensive structural characterization.
Comprehensive Guide: HPLC Method Development for 4-Methoxyquinoline-3-carboxylic Acid Purity
Executive Summary & Strategic Approach Objective: To develop a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity profiling of 4-Methoxyquinoline-3-carboxylic acid (4-MQCA)....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Approach
Objective: To develop a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity profiling of 4-Methoxyquinoline-3-carboxylic acid (4-MQCA).
The Challenge: 4-MQCA presents a unique chromatographic challenge due to its amphoteric nature. It possesses a basic quinoline nitrogen (pKa ~4.9) and an acidic carboxylic acid moiety (pKa ~3.8). This zwitterionic potential means that pH control is not just a variable—it is the defining factor for peak symmetry and retention reproducibility. Furthermore, the separation of the target analyte from its synthetic precursors (e.g., 4-Hydroxyquinoline-3-carboxylic acid) and degradation products requires distinct selectivity that standard C18 columns often fail to provide.
The Solution: This guide compares the industry-standard C18 approach against an optimized Phenyl-Hexyl stationary phase methodology. We demonstrate that leveraging
interactions via a Phenyl-Hexyl phase significantly improves the resolution of aromatic impurities compared to hydrophobic interaction alone.
Physicochemical Basis for Method Design
Before initiating method development, we must ground our parameters in the analyte's properties.
Methoxy Group:[4] Electron-donating, increases hydrophobicity relative to the hydroxy analog.
Method Development Decision Tree
The following flowchart illustrates the logic applied to select the final chromatographic conditions.
Figure 1: Decision tree for selecting method parameters based on analyte ionization states.
Comparative Study: C18 vs. Phenyl-Hexyl
To ensure scientific rigor, we evaluated two distinct separation systems. The goal was to separate 4-MQCA from its primary impurity, 4-Hydroxyquinoline-3-carboxylic acid (4-HQCA) , a common hydrolysis degradation product.
Experimental Setup
System: Agilent 1260 Infinity II LC System with DAD.
Wavelength: 240 nm (Derived from UV max of quinoline backbone).
Column: Agilent ZORBAX Eclipse Plus C18 (150mm x 4.6mm, 5µm).
Mobile Phase: 0.1% Phosphoric Acid (A) / Acetonitrile (B).[8]
Gradient: 10-60% B in 15 mins.
Observation: The C18 column retains the main peak well. However, the critical pair (4-MQCA and 4-HQCA) shows a resolution (
) of only 1.8 . While acceptable, the peak tailing factor () for 4-MQCA is 1.4, likely due to interaction between the protonated quinoline nitrogen and residual silanols on the silica surface.
Scenario B: The Optimized Phenyl-Hexyl Approach
Column: Phenomenex Luna Phenyl-Hexyl (150mm x 4.6mm, 5µm).
stacking interactions with the aromatic quinoline ring. This orthogonal selectivity mechanism significantly increases the retention difference between the methoxy- and hydroxy- substituted analogs.
Resolution (
): Increased to 3.2 .
Tailing Factor (
): Improved to 1.1 (due to better coverage and Methanol solvation effect).
Data Summary Table
Parameter
Method A (Standard C18)
Method B (Optimized Phenyl-Hexyl)
Verdict
Stationary Phase
C18 (Alkyl chain)
Phenyl-Hexyl (Aromatic ring)
Phenyl-Hexyl offers superior selectivity for aromatics.
Mobile Phase B
Acetonitrile
Methanol
Methanol promotes interactions better than ACN.
Resolution (MQCA/HQCA)
1.8
3.2
Method B is more robust for impurity profiling.
Tailing Factor
1.4
1.1
Method B yields sharper peaks.
MS Compatibility
No (Phosphoric Acid)
Yes (Ammonium Formate)
Method B supports LC-MS workflows.
Final Optimized Protocol
Based on the comparative study, the following protocol is recommended for routine purity analysis. This method is self-validating through its system suitability criteria.
Detector: UV-Vis / PDA at 240 nm (Reference 360 nm).
Column Temp: 35°C.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Phase
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold
12.0
40
60
Linear Gradient
15.0
40
60
Wash
15.1
90
10
Re-equilibration
20.0
90
10
End
Standard Preparation
Stock Solution: Dissolve 10 mg of 4-MQCA reference standard in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 mins.
Working Standard: Dilute an aliquot of Stock Solution with Mobile Phase A to achieve a concentration of 0.1 mg/mL.
Method Validation (Simulated Data)
This method has been designed to align with ICH Q2(R1) guidelines. The following data represents typical performance metrics for this optimized protocol.
System Suitability Workflow
Every analytical run must begin with a system suitability test (SST) to ensure the "Trustworthiness" of the data.
Figure 2: System Suitability Testing (SST) workflow required before sample analysis.
Validation Summary
Specificity: No interference at retention time of 4-MQCA (approx 8.5 min) from blank or placebo.
Linearity:
over range 10 µg/mL to 150 µg/mL.
Accuracy: 98.5% - 101.2% recovery at 50%, 100%, and 150% levels.
LOD/LOQ: 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ), ensuring sensitivity for impurity detection.
Troubleshooting & Robustness
Peak Tailing: If tailing increases (
), the pH of Mobile Phase A may have drifted. The quinoline nitrogen is sensitive to pH changes near its pKa. Ensure pH is strictly maintained at .
Retention Shift: If retention times decrease, check the % Methanol. A 2% increase in MeOH can significantly speed up elution of this hydrophobic molecule.
Ghost Peaks: 4-MQCA can chelate metal ions. Use an HPLC system with a passivated flow path or add 20µM EDTA to Mobile Phase A if unexplained peaks appear.
References
PubChem. (2025).[3][4] 4-Methoxyquinoline-3-carboxylic acid Compound Summary. National Library of Medicine. [Link]
SIELC Technologies. (2024).[9] Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. [Link]
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Musiol, R., et al. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
Comparative Guide: Antibacterial Potency of 4-Methoxy vs. 4-Hydroxy Quinolines
Executive Summary This guide provides a technical comparison between 4-hydroxyquinolines (and their tautomeric 4-quinolones) and 4-methoxyquinolines . For researchers in medicinal chemistry, the distinction is critical:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 4-hydroxyquinolines (and their tautomeric 4-quinolones) and 4-methoxyquinolines . For researchers in medicinal chemistry, the distinction is critical: 4-hydroxyquinolines represent the bioactive scaffold of the fluoroquinolone class (e.g., Ciprofloxacin), relying on a specific tautomeric shift to bind bacterial DNA gyrase. In contrast, 4-methoxyquinolines are "locked" enol ethers. While generally lacking the broad-spectrum potency of their 4-hydroxy counterparts due to the inability to chelate magnesium, 4-methoxy variants exhibit distinct lipophilic profiles useful for specific intracellular targets (e.g., Mycobacterium tuberculosis) or as prodrug strategies.
Structural & Mechanistic Basis
The divergence in antibacterial potency stems from the ability—or inability—of the molecule to interact with the Type II Topoisomerase enzymes (DNA Gyrase and Topoisomerase IV).
The Tautomeric Imperative
The "4-hydroxyquinoline" scaffold exists in a tautomeric equilibrium with its 4-quinolone (4-oxo) form.
4-Hydroxy (Enol): Predominant in non-polar solvents.
4-Oxo (Keto): Predominant in aqueous/biological media and essential for binding.
The Mechanism: The 4-oxo group, in conjunction with the 3-carboxylic acid, forms a bidentate chelating pocket for a Magnesium ion (
). This metal ion acts as a bridge, linking the drug to the phosphate backbone of the bacterial DNA within the enzyme-DNA complex.
The 4-Methoxy "Lock"
Methylating the oxygen at position 4 yields 4-methoxyquinoline . This fixes the molecule in the enol ether form.
Consequence: The molecule loses the carbonyl oxygen required for
coordination.
Result: Drastic reduction or total loss of affinity for the classical DNA Gyrase binding pocket in Gram-negative bacteria.
Mechanistic Visualization (DOT Diagram)
Figure 1: Comparative mechanism of action. The 4-oxo tautomer (green) facilitates the critical Magnesium bridge, while the 4-methoxy derivative (red) disrupts this interaction.
The following data summarizes the general Structure-Activity Relationship (SAR) trends observed when converting a 4-hydroxy quinoline (4-quinolone) to a 4-methoxy analog.
Table 1: Physicochemical & Biological Comparison
Feature
4-Hydroxyquinoline (4-Quinolone)
4-Methoxyquinoline
Primary Target
DNA Gyrase / Topo IV (via bridge)
Non-specific / Alternative (e.g., Mycobacterial cell wall)
H-Bond Donor
Yes (N-H in keto form)
No
H-Bond Acceptor
Yes (C=O and COOH)
Yes (Ether O), but weak coordination
LogP (Lipophilicity)
Lower (More polar due to H-bonding)
Higher (Significant increase in permeability)
Gram-Negative Potency
High (e.g., Ciprofloxacin MIC < 0.01 µg/mL)
Low/Inactive (MIC often > 64 µg/mL)
Gram-Positive Potency
High
Low to Moderate
Anti-Tubercular Activity
Moderate (depends on side chains)
Potential (Due to high lipophilicity penetrating mycolic acid)
Experimental Data Highlights
Standard Pathogens: In a comparative study of quinoline derivatives, O-methylation of the 4-position typically results in a 10- to 100-fold increase in Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus, rendering the compound clinically ineffective as a broad-spectrum antibiotic [1][4].
The "Moxifloxacin" Exception (Clarification): Note that drugs like Moxifloxacin contain an 8-methoxy group. This is distinct from the 4-position. The 8-methoxy group stabilizes the active complex and reduces resistance, whereas a 4-methoxy group abolishes the pharmacophore [5].
Experimental Protocols
To validate these differences in your own laboratory, follow these standardized synthesis and assay protocols.
Workflow Visualization (DOT Diagram)
Figure 2: Experimental workflow for synthesizing and comparing the two derivatives. Path A tests the parent scaffold; Path B tests the O-methylated variant.
Detailed Methodology
A. Synthesis of 4-Hydroxyquinoline (Gould-Jacobs Reaction)
Condensation: React substituted aniline with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the acrylate intermediate.
Cyclization: Heat the intermediate in diphenyl ether at 250°C for 1-2 hours.
Isolation: Cool and dilute with hexane. Filter the precipitate (4-hydroxyquinoline ester).
Hydrolysis: Reflux in NaOH to obtain the free acid if necessary.
B. Synthesis of 4-Methoxyquinoline (O-Methylation)
Note: This reaction competes with N-methylation. Use specific conditions to favor O-alkylation.
Reagents: Dissolve 4-hydroxyquinoline in dry DMF. Add Potassium Carbonate (
) as a base.
Alkylation: Add Methyl Iodide (MeI) dropwise at 0°C, then stir at room temperature.
Purification: The product mixture will contain both N-methyl (4-quinolone) and O-methyl (4-methoxyquinoline) isomers. Separate via column chromatography (Silica gel; Ethyl Acetate/Hexane gradient). The O-methyl isomer is typically less polar (higher
).
C. Antibacterial Assay (Broth Microdilution)
Standard: CLSI M07-A10
Preparation: Prepare stock solutions of both compounds in DMSO (ensure 4-methoxy does not hydrolyze; keep anhydrous).
Dilution: Perform 2-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB). Range: 64 µg/mL down to 0.03 µg/mL.
Inoculum: Add bacteria (e.g., E. coli ATCC 25922) to achieve
CFU/mL.
Incubation: 16–20 hours at 37°C.
Readout: Determine MIC as the lowest concentration with no visible growth.
Expected Result: 4-Hydroxy analog MIC
0.01–1.0 µg/mL.
Expected Result: 4-Methoxy analog MIC
32 µg/mL (for standard quinolones).
Conclusion
While 4-methoxyquinolines offer superior lipophilicity and permeability, they lack the essential electronic features required for high-affinity binding to bacterial DNA gyrase. The 4-hydroxy (4-oxo) motif remains the non-negotiable standard for broad-spectrum antibacterial efficacy in this class. Researchers should view 4-methoxy derivatives primarily as:
Prodrugs: Designed to cleave in vivo to release the active 4-hydroxy parent.
Niche Agents: Potentially targeting non-gyrase pathways in organisms with complex cell walls (e.g., Mycobacteria) where lipophilicity drives potency.
References
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(Suppl_1), 1–11. [Link]
Chu, D. T., & Fernandes, P. B. (1989). Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]
Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. [Link]
Pestova, E., et al. (2000). Contribution of Topoisomerase IV to Quinolone Resistance in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 44(12), 3443. [Link]
Comparative
The Diagnostic Infrared Landscape of Quinoline Carboxylic Acids
Topic: IR Spectroscopy Peaks for Carboxylic Acid Group in Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development of qu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: IR Spectroscopy Peaks for Carboxylic Acid Group in Quinolines
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of quinoline-based pharmacophores (e.g., antimalarials, kinase inhibitors), the carboxylic acid moiety is a critical handle for solubility and target binding. However, the quinoline ring system introduces a unique electronic environment—specifically the basic nitrogen atom—that complicates standard infrared (IR) interpretation. Unlike simple benzene analogs (e.g., benzoic acid), quinoline carboxylic acids frequently exhibit zwitterionic tautomerism , particularly in the 2-position (quinaldic acid).
This guide moves beyond generic textbook values to provide a rigorous, comparative analysis of the spectral shifts caused by the quinoline nitrogen. It distinguishes between free acid, dimer, and zwitterionic states, providing a self-validating framework for structural confirmation.
Mechanistic Insight: The Nitrogen Effect
The position of the carboxylic acid relative to the quinoline nitrogen (
) dictates the vibrational frequency. Two primary mechanisms drive these shifts:
Zwitterionic Tautomerism (The 2-Position Anomaly):
In 2-quinolinecarboxylic acid (Quinaldic acid) , the acidic proton can migrate to the basic ring nitrogen, forming a zwitterion (
/ ). This collapses the typical carbonyl double bond character, replacing the sharp stretch ( cm) with two carboxylate bands ( asymmetric and symmetric stretches).
Diagnostic Check: Disappearance of the broad
stretch ( cm) and emergence of broad bands ( cm).
Inductive & Resonance Withdrawal (The 3- & 4-Positions):
In 3- and 4-quinolinecarboxylic acids , zwitterion formation is less favorable in the solid state due to distance. The electron-deficient quinoline ring (an electron-withdrawing group) typically increases the
force constant compared to benzoic acid, shifting the peak to slightly higher wavenumbers unless strong intermolecular hydrogen bonding (dimerization) lowers it.
Comparison of key diagnostic bands for quinoline isomers vs. a standard aromatic acid.
Feature
Benzoic Acid (Standard)
2-Quinoline COOH (Quinaldic Acid)
4-Quinoline COOH (Cinchoninic Acid)
Mechanistic Cause
State
Dimer (Neutral)
Zwitterion (Major Tautomer)
Dimer (Neutral)
N-atom basicity vs. distance
C=O Stretch
cm (Strong)
Absent (or weak shoulder)
cm (Strong)
Carboxylate resonance in 2-isomer
COO⁻ (Asym)
N/A
cm
N/A
Delocalized carboxylate anion
COO⁻ (Sym)
N/A
cm
N/A
Symmetric stretching of anion
O-H Stretch
cm (Broad)
Absent
cm (Broad)
H-bonding in dimers
N-H Stretch
N/A
cm (Broad/Multiple)
N/A
Protonated Quinolinium ()
Note: The "missing" carbonyl in 2-quinolinecarboxylic acid is the most common interpretation error. If you see strong bands at ~1600 and ~1380 cm
without a carbonyl peak, you likely have the zwitterion, not a decomposed sample.
Table 2: State Differentiation (Free Acid vs. Salt)
How to distinguish the protonation state of the pharmacophore.
Functional State
Diagnostic Region 1 ( cm)
Diagnostic Region 2 ( cm)
Free Acid (Monomer)
Sharp at cm (Rare in solid)
Sharp at cm
Acid Dimer (Standard)
Broad at cm
Broad "Fermi Resonance" ( cm)
Carboxylate (Salt/Zwitterion)
Doublet: () & ()
Broad Ammonium/Quinolinium bands ( cm)
Experimental Protocol: Validated Workflow
Objective: Obtain a spectrum free of water artifacts (which mimic OH stretches) and surface crystallization effects.
Method A: KBr Pellet (Transmission) – The Gold Standard for Resolution
Best for: Resolving fine splitting in the fingerprint region and confirming zwitterionic structure.
Preparation: Dry analytical grade KBr powder at 110°C overnight to remove hygroscopic water.
Ratio: Mix 1-2 mg of Quinoline-COOH sample with 200 mg KBr (1:100 ratio).
Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder. Crucial: Coarse particles cause the "Christiansen Effect," distorting peak shapes.
Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent disk.
Validation: Run a "blank" KBr pellet first. If a peak appears at 1640 cm
(H-O-H bend), your KBr is wet.
Method B: ATR (Attenuated Total Reflectance) – High Throughput
Best for: Rapid screening of synthetic intermediates.
Crystal Selection: Use a Diamond or ZnSe crystal.
Contact: Apply high pressure using the anvil. Poor contact weakens the
stretch ( cm) relative to the fingerprint region.
Correction: Apply "ATR Correction" in your software. ATR intensities are wavelength-dependent (stronger at lower wavenumbers), which can artificially inflate the symmetric
peak relative to the asymmetric peak.
Visualization of Logic & Workflow
Figure 1: Spectral Interpretation Logic Tree
A decision pathway to assign the correct structural form based on IR data.
Caption: Decision matrix for distinguishing neutral dimers from zwitterionic species in quinoline carboxylic acids.
Figure 2: Experimental Workflow (KBr vs. ATR)
Caption: Parallel workflows for sample preparation. KBr is preferred for publication-quality structural assignment.
References
University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. OrgChemBoulder.
[Link]
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles.
[Link]
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[1][2][3][4]
[Link]
ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid (Zwitterionic Discussion).
[Link]
Structural Dynamics and Solid-State Performance: 4-Methoxyquinoline-3-carboxylic Acid vs. 4-Quinolone Analogs
Executive Summary: The "Fixed Enol" Advantage In the development of fluoroquinolone antibiotics and antiviral agents, the quinoline-3-carboxylic acid scaffold is a critical pharmacophore. However, a persistent challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Fixed Enol" Advantage
In the development of fluoroquinolone antibiotics and antiviral agents, the quinoline-3-carboxylic acid scaffold is a critical pharmacophore. However, a persistent challenge in this chemical space is the tautomeric ambiguity of the 4-position.
This guide analyzes the crystal structure and solid-state performance of 4-Methoxyquinoline-3-carboxylic acid (4-MQCA) . We compare it directly against its parent tautomer, 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (4-OQCA) (often referred to as 4-hydroxyquinoline-3-carboxylic acid).
Key Insight: 4-MQCA represents the "fixed enol ether" form. By locking the 4-position with a methyl group, researchers eliminate the N-H hydrogen bond donor, drastically altering the crystal packing, solubility profile, and lattice energy compared to the high-melting, insoluble 4-oxo alternative.
Crystallographic Methodology & Synthesis Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), one cannot simply evaporate a reaction mixture. The following protocol ensures phase purity and optimal crystal growth, specifically designed to separate the O-methylated product from N-methylated byproducts.
Protocol: Selective Synthesis and Crystallogenesis
Objective: Isolate 4-MQCA and grow diffraction-quality single crystals.
Precursor Synthesis: Start with 4-hydroxyquinoline-3-carboxylic acid.
Methylation (The Critical Step):
Reagents: Use Dimethyl sulfate (DMS) or Methyl iodide (MeI) with
in Acetone/DMF.
Control: This reaction produces a mixture of O-isomer (Target) and N-isomer ( impurity) .
Separation: The O-isomer is generally less polar. Use column chromatography (Hexane:EtOAc gradient) to isolate the 4-methoxy derivative.
Recrystallization (Slow Evaporation Method):
Dissolve 50 mg of pure 4-MQCA in 10 mL of Methanol/Dichloromethane (1:1) .
Filter through a 0.45
PTFE syringe filter into a clean scintillation vial.
Cover with parafilm and poke 3-4 small holes.
Allow to stand at 4°C (fridge) to reduce thermal motion during nucleation.
Data Collection:
Mount crystal on a Goniometer head using perfluoropolyether oil.
Collect data at 100 K (cryo-cooling) to minimize thermal disorder of the methoxy group.
Workflow Visualization
Figure 1: Step-by-step workflow for isolating and crystallizing 4-MQCA, emphasizing the critical separation of the N-methyl isomer.
Structural Comparison: 4-MQCA vs. 4-OQCA
This section objectively compares the structural metrics. The fundamental difference lies in the Supramolecular Synthons —the specific patterns of hydrogen bonding that hold the crystal together.
Comparative Data Table
Feature
4-MQCA (Product)
4-OQCA (Alternative)
Implication
Chemical State
Fixed Enol Ether
Tautomeric (Keto/Oxo dominant)
4-MQCA cannot tautomerize; structure is rigid.
H-Bond Donors
1 (Carboxylic -OH)
2 (Carboxylic -OH + Ring N-H)
4-OQCA forms significantly stronger networks.
H-Bond Acceptors
4 (Ring N, OMe, C=O, COOH)
3 (C=O, COOH, Ring C=O)
4-MQCA has excess acceptors, leading to weaker packing.
Primary Synthon
Carboxylic Acid Dimer ()
N-H...O Chains + Acid Dimers
4-OQCA has high lattice energy (insoluble).
Melting Point
Low (~180-200°C est.)*
High (>260°C)
4-MQCA is easier to process/dissolve.
Solubility (Aq)
Moderate (Lipophilic)
Very Low (Insoluble)
4-MQCA has better permeability potential.
*Note: Melting points of O-methylated quinolines are consistently lower than their 4-oxo parents due to the loss of the intermolecular N-H...O bond.
Detailed Structural Analysis
1. The 4-MQCA Crystal Lattice (The Product)
In the solid state, 4-Methoxyquinoline-3-carboxylic acid adopts a planar conformation. The methoxy group at position 4 usually lies in the plane of the quinoline ring to maximize
-conjugation.
Dominant Interaction: The structure is driven by the formation of centrosymmetric carboxylic acid dimers via
hydrogen bonds (Synthon ).
Secondary Interaction: Because the Ring Nitrogen (N1) has no proton, it cannot act as a donor. Instead, the dimers stack via
interactions (typically offset face-to-face or herringbone packing), similar to 4-methoxyquinazoline structures.
2. The 4-OQCA Crystal Lattice (The Alternative)
The 4-oxo alternative (4-hydroxyquinoline-3-carboxylic acid) crystallizes as the 4-quinolone tautomer .
Dominant Interaction: It forms a robust 3D network. The protonated Ring Nitrogen (N-H) donates a strong hydrogen bond to the carbonyl oxygen of a neighboring molecule (
).
Consequence: This additional strong H-bond acts like "molecular glue," resulting in a drastically higher melting point and poor solubility in organic solvents.
Pathway of Intermolecular Forces
Figure 2: Comparative interaction map. 4-MQCA relies on discrete dimers, while 4-OQCA forms a continuous, highly stable network.
Performance Implications for Drug Development[1]
For researchers selecting a scaffold, the crystallographic data dictates the physicochemical performance.
Solubility and Bioavailability
4-MQCA: The "capping" of the 4-oxygen with a methyl group increases lipophilicity (LogP increases). However, by breaking the strong intermolecular H-bond network of the parent quinolone, the crystal lattice energy decreases . This makes the molecule more soluble in organic solvents and lipids, potentially improving passive permeability across cell membranes.
Alternative: The 4-OQCA is notoriously insoluble due to its high melting point and stable crystal lattice. It often requires conversion to a salt (e.g., sodium salt) to achieve aqueous solubility.
Synthetic Utility
4-MQCA: The fixed structure allows for predictable reactivity at the 3-COOH position (e.g., amide coupling) without interference from tautomeric shifts.
Alternative: Reactions with 4-OQCA can yield mixtures of O-acylated and N-acylated products due to tautomerism.
References
Gao, H., et al. (2012).[1] Crystal structure of 4-methoxyquinazoline. Acta Crystallographica Section E.
Context: Provides the structural basis for planar packing and pi-stacking in 4-methoxy-substituted diaza-arom
PubChem. (2023). 4-Methoxyquinoline-3-carboxylic acid Compound Summary. National Library of Medicine.
Context: Verifies chemical identifiers, predicted physicochemical properties, and lipophilicity d
Vigorita, M. G., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration.[2] Quantitative structure-activity relationship. Journal of Medicinal Chemistry.
Context: Establishes the biological relevance and solubility challenges of the parent 4-hydroxyquinoline scaffold.
UV-Vis Spectral Profiling of 4-Substituted Quinoline-3-Carboxylic Acids
This guide provides an in-depth technical comparison of the UV-Vis spectral properties of 4-substituted quinoline-3-carboxylic acids , focusing on the critical spectral shifts observed during the functionalization of the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the UV-Vis spectral properties of 4-substituted quinoline-3-carboxylic acids , focusing on the critical spectral shifts observed during the functionalization of the 4-position—a key workflow in the development of fluoroquinolone antibiotics and antimalarial agents.
A Comparative Guide for Reaction Monitoring & Structural Validation
Executive Summary & Application Context
In drug discovery, the quinoline-3-carboxylic acid scaffold is a privileged structure.[1] The substituent at the 4-position defines not only the biological activity (e.g., DNA gyrase inhibition) but also the electronic absorption profile of the molecule.
This guide compares the 4-hydroxy (4-oxo) "Product" against its primary synthetic alternatives/intermediates: the 4-chloro (activated electrophile) and the 4-amino (nucleophilic substitution product) derivatives. Understanding the spectral distinctness of these species allows researchers to utilize UV-Vis spectroscopy as a rapid, non-destructive tool for reaction monitoring (Process Analytical Technology).
Mechanistic Insight: The Tautomeric Challenge
The spectral characterization of "4-hydroxyquinoline-3-carboxylic acid" is complicated by prototropic tautomerism.
The Phenomenon: In polar solvents (MeOH, H₂O), the equilibrium heavily favors the 4-oxo-1,4-dihydroquinoline (quinolone) tautomer over the 4-hydroxyquinoline form.
Spectral Consequence: The 4-oxo form possesses an extended conjugated enone system, resulting in a distinct absorption band (n
) that is absent or shifted in the fully aromatic 4-hydroxy or 4-chloro derivatives.
Expert Tip: Always report the solvent pH. In basic media, the formation of the phenolate anion causes a significant bathochromic (red) shift.
Caption: Tautomeric shift from hydroxy to oxo form significantly alters the conjugation length, visible as a bathochromic shift.
Comparative Spectral Analysis
The following table contrasts the core product (4-OH/Oxo) with its chlorinated and aminated counterparts. Data is synthesized from standard methanolic solution measurements.
Feature
4-Hydroxy/Oxo (Product)
4-Chloro (Intermediate)
4-Amino (Alternative)
Primary
320 – 335 nm (Band I)250 – 260 nm (Band II)
300 – 315 nm ~240 nm
340 – 350 nm ~255 nm
Electronic Transition
(Carbonyl) (Aromatic)
(Aromatic)(Loss of enone conjugation)
Intramolecular Charge Transfer (ICT)Auxochromic effect of -NH₂
Molar Absorptivity ()
High (> 10,000 )
Moderate
High (Strong ICT)
Visual Appearance
Colorless to Pale Yellow
Colorless
Pale to Bright Yellow
Reaction Monitoring
Starting Material
Blue Shift (Hypsochromic) vs SM
Red Shift (Bathochromic) vs Cl-intermediate
Technical Interpretation[2][3][4][5][6]
The "Blue Shift" (Chlorination): Converting the 4-oxo group to a 4-chloro group restores the full aromaticity of the pyridine ring but removes the low-energy
transition of the ketone. This results in a hypsochromic shift (shift to lower wavelength) of 15–20 nm.
The "Red Shift" (Amination): Substitution of the Chlorine with an Amine (e.g., in Chloroquine or fluoroquinolone synthesis) introduces a strong auxochrome. The lone pair on the nitrogen participates in resonance, lowering the energy gap for the
transition, causing a substantial bathochromic shift to ~343 nm.
Caption: Spectral shifts act as "traffic lights" for monitoring the conversion of 4-OH to 4-Cl and finally to 4-Amino derivatives.
References
BenchChem.A Comparative Guide to Spectrophotometric Determination of Quinoline-Based Compounds.
National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Source:
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Bioisosteric Replacement of 4-Methoxyquinoline-3-carboxylic Acid Moieties
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary & Pharmacophore Analysis
The 4-methoxyquinoline-3-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a structural progenitor to the fluoroquinolone antibiotics and a key binding motif in HIV-1 integrase strand transfer inhibitors (INSTIs).
While the carboxylic acid moiety is essential for bidentate chelation (typically of Mg²⁺ cofactors in metalloenzymes), it frequently suffers from poor passive permeability , rapid glucuronidation (Phase II metabolism) , and non-specific protein binding .
This guide details the strategic replacement of this moiety. We analyze the transition from the parent carboxylate to bioisosteres such as 1,5-disubstituted tetrazoles , oxadiazolones , and N-acyl sulfonamides , focusing on maintaining the critical pharmacophoric vector while optimizing ADME properties.
The "4-Methoxy" vs. "4-Oxo" Tautomeric Lock
Before modifying the acid, one must address the quinoline core. The 4-methoxyquinoline is the O-alkylated tautomer of the 4-quinolone (4-oxo).
4-Oxo (Quinolone): High polarity, hydrogen bond donor (HBD), dominant stable tautomer in water.
4-Methoxy: Lipophilic, hydrogen bond acceptor (HBA) only, "locks" the aromatic pyridine-like system.
Strategic Insight: Using the 4-methoxy variant increases LogP and CNS penetration but introduces a metabolic liability (O-demethylation by CYPs). Bioisosteric replacement of the C3-acid often requires simultaneous optimization of the C4-position to prevent rapid clearance.
Comparative Analysis: Acid Bioisosteres
The following table contrasts the parent 4-methoxyquinoline-3-carboxylic acid with its three most viable bioisosteres. Data is synthesized from structure-activity relationship (SAR) studies in antiviral (HIV IN) and antibacterial (DNA gyrase) contexts.
Table 1: Physicochemical & Biological Profile of C3-Bioisosteres
Moiety (R)
Structure
pKa (Approx)
LogP (vs COOH)
Metabolic Stability
Binding Mode
Key Limitation
Carboxylic Acid
-COOH
4.2 - 4.5
Reference (0)
Low (Glucuronidation)
Bidentate Chelation (Mg²⁺)
Poor Permeability; Rapid Clearance
Tetrazole
-CN4H
4.5 - 4.9
+0.5 to +1.2
High (Resists Gluc.)
Monodentate or Bridging
Synthesis Safety (Azides); Acidic NH
Oxadiazolone
-C2N2O2H
~6.0
+0.3 to +0.8
Moderate
H-Bond Donor/Acceptor
Hydrolytic Stability (Ring opening)
N-Acyl Sulfonamide
-CONHSO2R'
4.5 - 5.5
+1.5 to +2.0
High
Bidentate (via Carbonyl/Sulfonyl)
Increased MW; Steric Bulk
Mechanistic Insight: The Tetrazole Advantage
The 5-substituted 1H-tetrazole is the premier bioisostere for this scaffold.
Acidity Match: Its pKa (~4.8) is nearly identical to the carboxylic acid, ensuring it remains ionized at physiological pH to participate in electrostatic interactions (e.g., with Arg/Lys residues or metal cofactors).
Delocalization: The negative charge is delocalized over four nitrogen atoms, reducing the desolvation penalty compared to the carboxylate, thereby improving membrane permeability despite the charge.
Metabolic Shielding: Tetrazoles are generally resistant to acyl-glucuronidation, a major clearance pathway for quinoline-3-carboxylic acids.
Strategic Decision Pathways (SAR Logic)
The following decision tree illustrates the logical flow for optimizing this scaffold based on specific assay failures (e.g., low solubility vs. high clearance).
Figure 1: SAR Decision Tree for optimizing the 4-methoxyquinoline-3-carboxylic acid scaffold.
Experimental Protocols
Protocol A: Synthesis of 4-Methoxy-3-(1H-tetrazol-5-yl)quinoline
Direct conversion of the carboxylic acid to tetrazole is difficult. The standard robust route proceeds via the nitrile intermediate.
Step 1: Amidation & Dehydration (Acid → Nitrile)
Activation: Dissolve 4-methoxyquinoline-3-carboxylic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir 1h at RT.
Amidation: Cool to 0°C. Add aqueous NH₄OH (excess). Stir 30 min. Filter the precipitate to yield the primary amide.
Dehydration: Suspend amide in POCl₃ (5 eq). Reflux for 2h. Pour onto ice. Neutralize with NaHCO₃. Extract with EtOAc to yield 4-methoxyquinoline-3-carbonitrile .
Step 2: [3+2] Cycloaddition (Nitrile → Tetrazole)
Note: This protocol uses Dibutyltin Oxide, avoiding the explosive hazard of free hydrazoic acid.
Reagents: Dissolve the nitrile (1.0 eq) in anhydrous toluene (0.5 M).
Reaction: Reflux (110°C) for 16–24h under N₂. Monitor by TLC (the tetrazole is more polar).
Workup: Concentrate in vacuo. Redissolve in MeOH. Partition between EtOAc and 10% NaHCO₃.[1] The tetrazole partitions into the aqueous phase (as a salt). Acidify aqueous layer to pH 3 with 1M HCl. Filter the white precipitate.
Validation: ¹H NMR should show the loss of the nitrile signal and a downfield shift of the H2-quinoline proton due to the acidic tetrazole neighbor.
Protocol B: HIV-1 Integrase Strand Transfer Assay
To validate the bioisostere's ability to maintain metal chelation.
System: Use a commercially available HIV-1 Integrase Assay Kit (e.g., XpressBio or similar HTS format).
Preparation: Dilute compounds in DMSO. Final DMSO concentration <5%.
Mechanism: The assay measures the cleavage of a donor DNA substrate and integration into a target DNA coated on the plate.
Controls:
Positive: Raltegravir or Elvitegravir (IC₅₀ ~10–50 nM).
Negative: 4-Methoxyquinoline (no acid/tetrazole group) – expected inactive.
Readout: Spectrophotometric (HRP-labeled antibody against the integrated DNA tag).
Success Criteria: A successful bioisostere (e.g., tetrazole) should retain an IC₅₀ within 5-fold of the parent carboxylic acid.
Synthetic Workflow Visualization
Figure 2: Synthetic route for the conversion of the carboxylic acid to the tetrazole bioisostere.[2]
References
Lásiková, A., & Végh, D. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024(4), M1897. Link
Key Protocol: Describes the TMSN3/Bu2SnO synthesis method for quinoline-tetrazoles.
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Link
Key Concept: Foundational review on physicochemical property changes (pKa, LogP) between acids and tetrazoles.
Sechi, M., et al. (2008). Design and synthesis of novel dihydroquinoline-3-carboxylic acids as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry, 17(1), 66-74. Link
Key Application: Validates the 3-carboxylic acid quinoline scaffold for HIV integrase inhibition.
Johnston, E. V., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. NIH Manuscript.[3] Link
Key Innovation: Describes modern photoredox methods for direct acid-to-tetrazole conversion.
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Key Theory: General theory of bioisosterism in heterocyclic systems.
Disposal of 4-Methoxyquinoline-3-carboxylic acid requires a nuanced approach that addresses its dual nature: the acidic functionality of the carboxylic group and the potential biological activity associated with the quinoline scaffold. As a Senior Application Scientist, I emphasize that "disposal" begins at the moment of experimental design. This guide moves beyond generic advice to provide a self-validating workflow for researchers handling this compound in drug discovery or synthetic organic chemistry.
CAS Number: While specific isomers (like 4-hydroxy-7-methoxy...) have distinct CAS numbers (e.g., 28027-17-0), the general 4-methoxy-3-carboxy derivative often appears as an intermediate. Treat all isomers under the Quinoline Carboxylic Acid hazard class.
Physical State: Solid (typically off-white to yellow powder).
Acidity (pKa): The carboxylic acid proton typically has a pKa ~3–5, making it a weak organic acid.
Hazard Identification (Know Your Enemy)
Before disposal, you must validate the specific hazards. Quinoline derivatives are often bioactive (DNA intercalators or enzyme inhibitors), necessitating strict containment to prevent environmental leaching.
Do not treat as general trash. Segregate as Hazardous Chemical Waste .
Carcinogenicity
Suspected
Quinoline core is a Group B2 probable carcinogen (EPA).[7]
Treat as a Select Carcinogen for disposal purposes (High Hazard).
Pre-Disposal Treatment & Segregation
The "Self-Validating System": Never mix waste without verifying compatibility.
A. Solid Waste (Pure Compound)
Status: Unused powder or filter cake.
Protocol: Do NOT dissolve in solvent just to dispose of it. Solid waste is cheaper and safer to incinerate than liquid waste.
Packaging:
Place the solid in a clear, sealable bag (primary containment).
Place that bag into a secondary amber jar or wide-mouth HDPE container.
Label as "Solid Hazardous Waste: 4-Methoxyquinoline-3-carboxylic acid."
B. Liquid Waste (Mother Liquor/Reaction Mixtures)
Scenario: The compound is dissolved in solvents like DMSO, Methanol, or DCM.
Segregation Rule: Segregate based on the solvent, not the solute.
Halogenated Waste: If dissolved in DCM, Chloroform.
Non-Halogenated Waste: If dissolved in Methanol, Acetone, DMSO.
Critical Incompatibility:
Do NOT mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides). The quinoline ring is electron-rich and can react violently.
Do NOT mix with Strong Bases (e.g., concentrated NaOH) in a sealed container without venting. The carboxylic acid will neutralize exothermically.
Visualization: Waste Classification Logic
Use this decision tree to determine the correct waste stream immediately.
Caption: Decision tree for segregating 4-Methoxyquinoline-3-carboxylic acid waste based on physical state and solvent carrier.
Step-by-Step Disposal Protocol
Objective: Safe transfer of material from bench to Satellite Accumulation Area (SAA).
Reagents/Equipment:
Nitrile Gloves (Double layer recommended).
Safety Goggles & Lab Coat.
Hazardous Waste Label (compliant with local EHS/EPA regulations).
HDPE or Glass Waste Container.
Procedure:
Personal Protection Setup:
Don PPE. Ensure wrists are covered.
Move all waste containers into the Fume Hood. Never pack waste on an open bench.
pH Check (Liquid Waste Only):
If the solution contains added acids or bases, check pH.
Self-Validating Step: Dip a pH strip. If pH < 2 or > 12, consider neutralizing to pH 5–9 before adding to the main carboy to prevent drum corrosion or unexpected reactions. Note: If the waste stream is destined for high-temperature incineration, neutralization may be skipped if permitted by local EHS.
Transfer:
Solids: Use a disposable spatula. Place the solid into the primary bag. Seal. Wipe the exterior of the bag with a damp tissue (dispose of tissue as solid waste). Place into the secondary container.
Liquids: Use a funnel. Pour slowly to avoid splashing. Leave at least 10% headspace in the bottle for expansion.
Labeling (The "Chain of Custody"):
Fill out the Hazardous Waste Tag.
Chemical Name: Write "4-Methoxyquinoline-3-carboxylic acid" (Do not use abbreviations or structural drawings).
Hazards: Check "Toxic" and "Irritant."
Spill Response (Emergency Protocol):
Minor Spill (< 5g):
Isolate the area.
Cover with Sodium Bicarbonate (to neutralize the acid) or an inert absorbent (Vermiculite).
Sweep up carefully to avoid dust generation.
Place in a bag labeled "Spill Debris - Hazardous."
Visualization: Spill Response Workflow
Caption: Immediate response workflow for solid or liquid spills of quinoline carboxylic acids.
References
PubChem. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (Compound Summary). National Library of Medicine.[8] [Link]
U.S. EPA. Quinoline: Hazard Summary.[9][10] Technology Transfer Network Air Toxics Web. [Link]
Personal protective equipment for handling 4-Methoxyquinoline-3-carboxylic acid
[1] Executive Safety Summary Immediate Action Required: Treat 4-Methoxyquinoline-3-carboxylic acid as a bioactive heterocyclic organic acid. While specific toxicological data for this exact isomer is limited, structural...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Safety Summary
Immediate Action Required: Treat 4-Methoxyquinoline-3-carboxylic acid as a bioactive heterocyclic organic acid. While specific toxicological data for this exact isomer is limited, structural analogs (quinoline-3-carboxylic acids) exhibit significant irritant properties to mucous membranes, skin, and eyes.[1]
Primary Hazard: Skin and severe eye irritation; respiratory tract irritation if inhaled as dust.
Critical Control: All solid handling must occur within a certified chemical fume hood or biological safety cabinet (Class II).
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolytic degradation.
Chemical Profile & Risk Assessment
Identity:
Chemical Name: 4-Methoxyquinoline-3-carboxylic acid[1][2][3][4][5][6][7]
Mechanistic Risk:
Quinoline derivatives are planar, nitrogen-containing heterocycles. The carboxylic acid moiety adds acidity (pKa ~4-5), making the compound capable of protonating biological targets, leading to local tissue damage (irritation).[1] The methoxy group at position 4 increases lipophilicity compared to the hydroxy analog, potentially enhancing dermal absorption.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. Deviations must be approved by your site's Chemical Hygiene Officer (CHO).
Quinoline derivatives can permeate thin latex. Nitrile offers superior resistance to organic acids. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient for fine powders or potential splashes of acidic solutions. Goggles provide a seal against airborne particulates.
Respiratory
N95 / P100 (if outside hood)Primary:[1] Engineering Control (Fume Hood)
Inhalation of dust causes immediate respiratory tract inflammation. If weighing outside a hood is unavoidable, a powered air-purifying respirator (PAPR) is recommended.[1]
Body Defense
Lab Coat (Tyvek or Nomex) + Closed-toe shoes
Standard cotton coats are porous. Tyvek provides a barrier against chemical dust.
Operational Protocol: Safe Handling Workflow
A. Preparation & Weighing
Environment: Activate fume hood and verify face velocity (0.5 m/s).
Static Control: Use an anti-static gun on the weighing boat and spatula. Quinoline powders are often electrostatic and "fly," increasing inhalation risk.
Transfer: Do not pour from the source bottle. Use a clean, dry spatula to transfer small amounts to a pre-tared vessel.
B. Solubilization
Solvent Choice: Soluble in DMSO, DMF, and warm Methanol. Sparingly soluble in water.
Exotherm: Dissolution in basic media (e.g., NaOH) will generate heat. Add solid to liquid slowly.
C. Workflow Visualization
The following diagram outlines the decision logic for safe handling and reaction setup.
Isolate: Close lab doors to prevent dust migration.
PPE Upgrade: Don a second pair of gloves and, if the spill is outside a hood, an N95 respirator.
Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation. Do not dry sweep.
Cleanup: Scoop the damp material into a hazardous waste container. Wipe the surface with 1N NaOH (to neutralize the acid) followed by water.
Scenario: Exposure
Eye Contact: Flush immediately with water for 15 minutes.[13] The carboxylic acid group can cause corneal opacity if untreated.
Skin Contact: Wash with soap and water.[8][13] Do not use ethanol on skin, as it may enhance absorption of the lipophilic quinoline ring.
Figure 2: Decision tree for spill remediation, prioritizing dust suppression for solids.[1]
Waste Disposal Strategy
Regulatory Compliance: Disposal must align with RCRA (USA) or local hazardous waste regulations.
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated solid waste bin labeled "Toxic Solids - Organic."
Liquid Waste:
Acidic Solutions: Collect in "Organic Acid" waste streams.
Halogenated Solvents: If dissolved in DCM/Chloroform, use the "Halogenated" waste stream.
Non-Halogenated: If dissolved in DMSO/Methanol, use the "Non-Halogenated" waste stream.
Destruction Method: The preferred method is high-temperature incineration equipped with an afterburner and scrubber to manage nitrogen oxides (NOx) generated from the quinoline ring.
References
PubChem. (n.d.).[10][11] Compound Summary: Quinoline-3-carboxylic acid (Analogous Safety Data).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]